1-(4-Fluorobenzoyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUUECFHRSHLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359504 | |
| Record name | 1-(4-FLUOROBENZOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349644-07-1 | |
| Record name | 1-(4-FLUOROBENZOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorobenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluorobenzoyl)pyrrolidine, a compound of interest in medicinal chemistry and drug development. This document details a robust synthetic protocol and outlines the expected analytical data for the thorough characterization of the molecule.
Introduction
This compound, also known as (4-Fluorophenyl)(pyrrolidin-1-yl)methanone, is a synthetic organic compound featuring a pyrrolidine ring acylated with a 4-fluorobenzoyl group. The presence of the fluorinated phenyl ring and the pyrrolidine moiety makes it a valuable scaffold for the development of novel therapeutic agents. The pyrrolidine ring is a common structural motif in many biologically active natural products and pharmaceuticals, while the introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of pyrrolidine with 4-fluorobenzoyl chloride. This reaction is a standard amide bond formation, which proceeds via nucleophilic acyl substitution. A base, such as triethylamine, is commonly employed to neutralize the hydrochloric acid byproduct.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Pyrrolidine | C₄H₉N | 71.12 | 10 | 0.84 mL |
| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 10 | 1.22 mL |
| Triethylamine | C₆H₁₅N | 101.19 | 12 | 1.67 mL |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | 2 x 20 mL |
| Brine | NaCl (aq) | - | - | 20 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | q.s. |
Procedure:
-
To a stirred solution of pyrrolidine (10 mmol) and triethylamine (12 mmol) in anhydrous dichloromethane (30 mL) at 0 °C (ice bath), add a solution of 4-fluorobenzoyl chloride (10 mmol) in anhydrous dichloromethane (20 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 349644-07-1[1] |
| Molecular Formula | C₁₁H₁₂FNO[1] |
| Molecular Weight | 193.22 g/mol [1] |
| Appearance | Expected to be a solid or oil |
| Purity | ≥98% (typical for commercial samples)[1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is crucial for elucidating the proton environment in the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) in a deuterated solvent (e.g., CDCl₃) are as follows:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| Aromatic protons (ortho to F) | Multiplet | 7.40 - 7.60 |
| Aromatic protons (meta to F) | Multiplet | 7.00 - 7.20 |
| Pyrrolidine protons (α to N) | Triplet | 3.50 - 3.70 |
| Pyrrolidine protons (α to N) | Triplet | 3.30 - 3.50 |
| Pyrrolidine protons (β to N) | Multiplet | 1.80 - 2.00 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are:
| Carbon Atom | Approximate Chemical Shift (ppm) |
| Carbonyl carbon (C=O) | 168 - 172 |
| Aromatic carbon (C-F) | 160 - 165 (doublet, ¹JCF) |
| Aromatic carbons (C-H) | 115 - 135 |
| Aromatic carbon (C-C=O) | 130 - 135 |
| Pyrrolidine carbons (α to N) | 45 - 55 |
| Pyrrolidine carbons (β to N) | 20 - 30 |
IR (Infrared) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (amide) stretch | 1630 - 1680 |
| C-F (aromatic) stretch | 1150 - 1250 |
| C-N stretch | 1180 - 1360 |
| C-H (aromatic) stretch | 3000 - 3100 |
| C-H (aliphatic) stretch | 2850 - 3000 |
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak (M⁺) would be at m/z 193. Key fragmentation patterns would likely involve the cleavage of the amide bond and fragmentation of the pyrrolidine ring.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for its preparation, and the expected analytical data serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound. This information is valuable for professionals in drug discovery and development who are interested in utilizing this scaffold for the design of new bioactive molecules.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorobenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Fluorobenzoyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its key properties, provide established experimental protocols for their determination, and visualize the workflow for property characterization.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted through computational models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FNO | ChemScene[1] |
| Molecular Weight | 193.22 g/mol | ChemScene, Amfluoro[1][2] |
| Melting Point | No experimental data available | N/A |
| Boiling Point | No experimental data available | Amfluoro[2] |
| Aqueous Solubility | No experimental data available | N/A |
| pKa | No experimental data available | N/A |
| LogP (predicted) | 2.0617 | ChemScene[1] |
| Topological Polar Surface Area (TPSA, predicted) | 20.31 Ų | ChemScene[1] |
Experimental Protocols for Physicochemical Characterization
Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.[3][4][5][6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[3][5]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5][6]
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as it approaches the expected melting point.[4]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1°C).[3]
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. The distillation method is a standard approach for determining the boiling point of a volatile liquid.[1][7]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Setup: A simple distillation apparatus is assembled. Approximately 5 mL of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[7]
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Heating: The flask is gently heated. As the liquid boils, the vapor will rise and surround the thermometer bulb.
-
Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, and there is a consistent condensation and collection of the distillate in the receiving flask. This stable temperature is the boiling point.[1]
-
Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.
Aqueous Solubility Determination
The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound in water.[2][8]
Apparatus:
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge or filtration apparatus
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a vial.
-
Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[9]
-
Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration. Care must be taken to avoid any undissolved particles in the collected supernatant or filtrate.[2]
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.[8][9]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining the pKa of a compound.[10][11]
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized acid or base. The pH of the solution is measured after each incremental addition of the titrant.[10]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Calculation: The pKa is determined from the titration curve. For a weak base, the pKa is the pH at the half-equivalence point, where half of the compound has been protonated.[12]
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most accurate method for its determination.[13][14]
Apparatus:
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
n-Octanol and purified water
Procedure:
-
Phase Saturation: n-Octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The phases are then carefully collected.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.[15]
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. vernier.com [vernier.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. scribd.com [scribd.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. Aqueous Solubility Assay | Bienta [bienta.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of the 1-(4-Fluorobenzoyl)pyrrolidine Scaffold: A Technical Guide to Putative Mechanisms of Action
For Immediate Release
This technical guide addresses the mechanism of action of 1-(4-Fluorobenzoyl)pyrrolidine, a chemical scaffold of interest to researchers, scientists, and drug development professionals. While direct, in-depth studies on the core molecule are not extensively available in public literature, this document synthesizes the known biological activities of structurally related compounds to elucidate its potential pharmacological pathways. The versatility of the pyrrolidine ring system, a common feature in many biologically active compounds, suggests that molecules incorporating the this compound core may exhibit a range of effects, primarily centered on the central nervous system (CNS) and metabolic regulation.
Potential as a Monoamine Transporter Modulator
A significant body of research points to the potential for pyrrolidine derivatives to act as inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). This activity is particularly prominent in analogues of pyrovalerone, which share a similar pharmacophore.
Quantitative Data on Structurally Related Compounds
The following table summarizes the binding affinities and uptake inhibition potencies of several pyrovalerone analogues, which feature a phenyl-carbonyl-pyrrolidine core structure.
| Compound | Target | Ki (nM) | IC50 (nM) |
| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) | DAT | - | Potent Inhibitor |
| NET | - | Potent Inhibitor | |
| SERT | - | Poor Inhibitor | |
| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | DAT | Potent Inhibitor | - |
| NET | Potent Inhibitor | - | |
| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one | DAT | Potent Inhibitor | - |
| NET | Potent Inhibitor | - | |
| SERT | Binds | Nanomolar Potency |
Data synthesized from studies on pyrovalerone analogues.[1][2]
Experimental Protocols
Monoamine Transporter Binding Assays: Binding affinities (Ki) for dopamine, serotonin, and norepinephrine transporters are typically determined through competitive binding studies using radiolabeled ligands such as [125I]RTI 55. Assays are conducted with membrane preparations from cells expressing the respective transporters. The concentration of the test compound required to displace 50% of the radioligand is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[1]
Monoamine Uptake Inhibition Assays: The potency of compounds to inhibit monoamine reuptake (IC50) is assessed using synaptosomal preparations or cell lines expressing DAT, NET, or SERT. The assay measures the uptake of radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine) in the presence of varying concentrations of the test compound. The concentration that inhibits 50% of the neurotransmitter uptake is the IC50 value.[1]
Signaling Pathway
Potential as a Dipeptidyl Peptidase-IV (DPP-4) Inhibitor
Derivatives of 4-fluoropyrrolidine-2-carbonitrile have been synthesized and identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.[3][4] The inclusion of a fluorinated pyrrolidine moiety in these compounds suggests that the this compound scaffold could be a valuable starting point for the design of novel DPP-4 inhibitors.
Quantitative Data on Structurally Related Compounds
| Compound | Target | IC50 (µM) |
| Compound 17a (a 4-fluoropyrrolidine-2-carbonitrile derivative) | DPP-4 | 0.017 |
| DPP-8 | >22.5 | |
| DPP-9 | >19.8 | |
| Compound 9l (an octahydrocyclopenta[b]pyrrole-2-carbonitrile derivative) | DPP-4 | 0.01 |
Data from studies on pyrrolidine-based DPP-4 inhibitors.[3][4]
Experimental Protocols
DPP-4 Inhibition Assay: The inhibitory activity of compounds against DPP-4 is determined using a fluorometric assay. The enzyme activity is measured by the cleavage of a fluorogenic substrate, such as Gly-Pro-AMC, in the presence of varying concentrations of the inhibitor. The fluorescence intensity is monitored, and the IC50 value is calculated from the dose-response curve. Selectivity is assessed by performing similar assays with other related proteases like DPP-8 and DPP-9.[3]
Oral Glucose Tolerance Test (OGTT) in Animal Models: To evaluate the in vivo efficacy, compounds are administered orally to animal models (e.g., ICR or KKAy mice) prior to a glucose challenge. Blood glucose levels are then measured at various time points. A reduction in blood glucose excursion compared to vehicle-treated animals indicates effective DPP-4 inhibition.[3]
Signaling Pathway
Other Potential Central Nervous System Activities
The pyrrolidine scaffold is a common motif in compounds targeting various CNS receptors. While direct evidence for this compound is lacking, its structural components are present in molecules with known CNS activity.
-
Dopamine D2 Receptor Ligands: Benzamide derivatives containing a pyrrolidine ring have been synthesized and shown to have high affinity for dopamine D2 receptors, suggesting a potential role in modulating dopaminergic neurotransmission.[5]
-
5-HT2A Receptor Inverse Agonists: Certain complex molecules incorporating a fluorophenylmethyl group have demonstrated potent inverse agonist activity at the 5-HT2A receptor, a target for atypical antipsychotics.[6]
Conclusion
While the specific mechanism of action for this compound remains to be fully elucidated, the analysis of its structural analogues provides a strong basis for predicting its potential pharmacological activities. The evidence points towards a primary role as a modulator of monoamine transporters, with significant potential for development as a CNS-active agent. Furthermore, the presence of the fluorinated pyrrolidine moiety suggests that this scaffold could be a valuable starting point for the design of novel DPP-4 inhibitors for the treatment of type 2 diabetes. Further in vitro screening and in vivo studies are warranted to precisely define the biological targets and therapeutic potential of this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological landscape of this compound and its derivatives.
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.ie [drugs.ie]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 1-(4-Fluorobenzoyl)pyrrolidine Derivatives in Neuropharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents targeting the central nervous system (CNS) has led to the intensive investigation of various heterocyclic scaffolds. Among these, the 1-(4-fluorobenzoyl)pyrrolidine moiety has emerged as a privileged structure, particularly in the development of potent and selective dopamine D2 receptor antagonists. This technical guide provides an in-depth analysis of the biological activity of this compound derivatives, focusing on their quantitative structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and the underlying signaling pathways they modulate.
Quantitative Biological Activity Data
The biological efficacy of this compound derivatives, particularly as dopamine D2 receptor antagonists, has been systematically evaluated. The following tables summarize the in vitro receptor binding affinities and in vivo potencies of a series of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides, highlighting the impact of various substituents on their activity.
Table 1: In Vitro Dopamine D2 Receptor Binding Affinity of Substituted (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]salicylamides
| Compound Number | R¹ | R² | R³ | R⁴ | IC₅₀ (nM)¹ |
| 22a | H | H | H | H | 180 |
| 22b | OCH₃ | H | H | H | 25 |
| 22c | H | Cl | H | H | 110 |
| 22d | H | Br | H | H | 80 |
| 22e | H | OCH₃ | OCH₃ | H | 1.2 |
| 22f | H | Br | OCH₃ | OCH₃ | 1.0 |
¹Inhibition of [³H]spiperone binding to rat striatal homogenates. Data from Högberg, T., et al. (1990).[1]
Table 2: In Vitro Dopamine D2 Receptor Binding Affinity of Substituted (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]benzamides
| Compound Number | R¹ | R² | R³ | IC₅₀ (nM)¹ |
| 26a | H | H | H | 450 |
| 26b | OCH₃ | OCH₃ | H | 1.1 |
| 26c | OCH₃ | OCH₃ | Cl | 1.5 |
¹Inhibition of [³H]spiperone binding to rat striatal homogenates. Data from Högberg, T., et al. (1990).[1]
Table 3: In Vivo Antagonism of Apomorphine-Induced Stereotypy in Rats
| Compound Number | ED₅₀ (mg/kg, s.c.)¹ |
| 22e | 0.04 |
| 22f | 0.03 |
| 26b | 0.08 |
| Haloperidol | 0.05 |
¹Effective dose for 50% inhibition of stereotyped behavior induced by apomorphine (0.5 mg/kg, s.c.). Data from Högberg, T., et al. (1990).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Dopamine D2 Receptor Binding Assay ([³H]Spiperone Binding)
This in vitro assay determines the affinity of the test compounds for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand, [³H]spiperone, from rat striatal membrane preparations.
-
Membrane Preparation:
-
Male Sprague-Dawley rats are sacrificed, and the striata are rapidly dissected on ice.
-
The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 50,000 x g) for 10 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 15 minutes to facilitate the removal of endogenous dopamine.
-
The centrifugation and resuspension step is repeated. The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a standard protein assay (e.g., Bradford method).
-
-
Binding Assay:
-
The assay is performed in a final volume of 1 mL containing the striatal membrane preparation, [³H]spiperone (typically at a concentration close to its Kd, e.g., 0.1-0.3 nM), and various concentrations of the test compound or vehicle.
-
Non-specific binding is determined in the presence of a high concentration of a potent D2 antagonist, such as (+)-butaclamol (1 µM).
-
The mixture is incubated at 37°C for 15-20 minutes.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified by liquid scintillation spectrometry.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]spiperone) is determined by non-linear regression analysis of the competition binding data.
-
Apomorphine-Induced Stereotypy in Rats
This in vivo behavioral model assesses the functional antagonist activity of the test compounds at central dopamine D2 receptors. Apomorphine, a non-selective dopamine agonist, induces stereotyped behaviors (repetitive, compulsive movements) in rats, which can be blocked by D2 receptor antagonists.[2][3]
-
Animals:
-
Male Wistar or Sprague-Dawley rats are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
-
Procedure:
-
Rats are habituated to the testing cages for at least 30 minutes before the experiment.
-
The test compound or vehicle is administered subcutaneously (s.c.) at various doses.
-
After a specific pretreatment time (e.g., 30 minutes), apomorphine hydrochloride (typically 0.5-1.0 mg/kg) is administered subcutaneously.[2]
-
Immediately after apomorphine injection, the rats are placed in individual observation cages.
-
Stereotyped behavior is observed and scored at regular intervals (e.g., every 10 minutes for 1 hour) by a trained observer who is blind to the treatment conditions.
-
-
Scoring of Stereotypy:
-
A rating scale is used to quantify the intensity of stereotyped behavior. A common scale is as follows:
-
0: Asleep or stationary.[2]
-
1: Active, moving around the cage.[2]
-
2: Predominantly active with bursts of stereotypy (e.g., intermittent sniffing).[2]
-
3: Continuous stereotyped sniffing, rearing, or head movements.[2]
-
4: Stereotyped sniffing and licking of the cage.[2]
-
5: Intermittent gnawing or biting of the cage bars.[2]
-
6: Continuous and intense gnawing of the cage bars. [cite: s]
-
-
-
Data Analysis:
-
The total stereotypy score for each animal is calculated.
-
The ED₅₀ value (the dose of the antagonist that produces a 50% reduction in the apomorphine-induced stereotypy score compared to the vehicle-treated group) is determined using regression analysis.
-
Visualizations: Pathways and Workflows
Synthetic Workflow for (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides
The following diagram illustrates a general synthetic pathway for the preparation of the target compounds.
Caption: General synthetic scheme for the acylation of (R)-2-(aminomethyl)-1-benzylpyrrolidine.
Dopamine D2 Receptor Signaling Pathway
This compound derivatives act as antagonists at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). The diagram below outlines the canonical Gαi/o-coupled signaling pathway that is inhibited by these compounds.
Caption: Antagonism of the Dopamine D2 receptor signaling cascade by this compound derivatives.
This technical guide provides a foundational understanding of the biological activity of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel CNS-active agents. The potent and selective nature of these compounds, particularly at the dopamine D2 receptor, underscores their therapeutic potential and warrants further investigation.
References
- 1. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Fluorobenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Fluorobenzoyl)pyrrolidine, a chemical compound of interest in medicinal chemistry and drug discovery due to its pyrrolidine scaffold. The pyrrolidine ring is a five-membered nitrogen heterocycle that is a common structural motif in a wide array of pharmacologically active molecules and natural products.[1][2][3][4][5] This guide details its chemical identity, safety information, a representative synthetic protocol, and a general workflow for its evaluation as a potential drug candidate.
Chemical and Physical Properties
This compound, also known as (4-Fluorophenyl)(pyrrolidin-1-yl)methanone, is an organic compound featuring a pyrrolidine ring acylated with a 4-fluorobenzoyl group.[6] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 349644-07-1 | [6][7][8] |
| Molecular Formula | C₁₁H₁₂FNO | [6][7][8] |
| Molecular Weight | 193.22 g/mol | [6][7] |
| Synonyms | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | [6] |
| SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)F | [6] |
| InChI Key | YAUUECFHRSHLAF-UHFFFAOYSA-N | |
| Purity | Typically ≥98% | [6] |
| Storage | Sealed in dry, 2-8°C | [6] |
Safety Data
Comprehensive GHS classification for this compound is not consistently available. The safety data presented is based on information for structurally related compounds, such as 1-(2-Fluorobenzoyl)pyrrolidine and other acyl pyrrolidines.[9][10] Researchers must handle this compound with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).
| Hazard Category | Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | P264, P280, P302+P352, P332+P313 |
| Eye Damage/Irritation | Causes serious eye irritation (H319) | P280, P305+P351+P338, P337+P313 |
| Target Organ Toxicity | May cause respiratory irritation (H335) | P261, P271, P304+P340, P312 |
Note: This data is extrapolated from related compounds and should be used for guidance only. A substance-specific risk assessment should always be performed.
Experimental Protocols
The synthesis of this compound can be achieved via the acylation of pyrrolidine with 4-fluorobenzoyl chloride. This is a standard method for forming amides.
Synthesis of this compound
Objective: To synthesize this compound from pyrrolidine and 4-fluorobenzoyl chloride.
Materials:
-
Pyrrolidine
-
4-Fluorobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Methodology:
-
In a round-bottom flask under a nitrogen or argon atmosphere, dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
References
- 1. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. chemscene.com [chemscene.com]
- 7. amfluoro.com [amfluoro.com]
- 8. scbt.com [scbt.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.ie [fishersci.ie]
spectroscopic analysis of 1-(4-Fluorobenzoyl)pyrrolidine (NMR, MS, IR)
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(4-Fluorobenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure and purity of this compound. The methodologies and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are detailed, offering a framework for analysis in research and quality control settings.
Molecular Structure and Overview
This compound (Molecular Formula: C₁₁H₁₂FNO, Molecular Weight: 193.22 g/mol ) is a synthetic organic compound featuring a 4-fluorobenzoyl group attached to a pyrrolidine ring via an amide linkage.[1][2] Spectroscopic analysis is essential for confirming the integrity of this structure, identifying impurities, and elucidating its chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[3] For this compound, ¹H NMR and ¹³C NMR are crucial for mapping the carbon-hydrogen framework.
Predicted ¹H NMR Data
The proton NMR spectrum will show distinct signals for the aromatic protons of the fluorophenyl ring and the aliphatic protons of the pyrrolidine ring. Due to rotational restriction around the amide C-N bond, some pyrrolidine signals may appear as broadened or distinct sets of peaks at room temperature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2', H-6' (Aromatic) | 7.40 - 7.60 | Multiplet (dd) | 2H |
| H-3', H-5' (Aromatic) | 7.10 - 7.25 | Multiplet (t) | 2H |
| H-2, H-5 (Pyrrolidine, α to N) | 3.50 - 3.70 | Triplet (broad) | 4H |
| H-3, H-4 (Pyrrolidine, β to N) | 1.85 - 2.05 | Multiplet (broad) | 4H |
Note: Predictions are based on typical chemical shifts for similar functional groups. The solvent used (e.g., CDCl₃, DMSO-d₆) will influence the exact peak positions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon signals in the fluorophenyl ring will exhibit coupling with the ¹⁹F nucleus (J-coupling).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
| C=O (Amide Carbonyl) | 168 - 172 | - |
| C-4' (Aromatic, C-F) | 162 - 166 | Doublet (¹JCF ≈ 250 Hz) |
| C-1' (Aromatic, C-C=O) | 131 - 134 | Doublet (⁴JCF ≈ 3 Hz) |
| C-2', C-6' (Aromatic) | 129 - 131 | Doublet (³JCF ≈ 8 Hz) |
| C-3', C-5' (Aromatic) | 115 - 117 | Doublet (²JCF ≈ 22 Hz) |
| C-2, C-5 (Pyrrolidine, α to N) | 46 - 50 | May show two broadened peaks |
| C-3, C-4 (Pyrrolidine, β to N) | 24 - 28 | May show two broadened peaks |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[5]
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H NMR spectrum using a standard pulse sequence. Following this, acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the ¹H signals. Peak-pick both spectra to determine chemical shifts.[6]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8] It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[9]
Predicted Mass Spectrometry Data
The molecular weight of this compound is 193.22. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 193.
| m/z Value | Proposed Fragment Identity | Notes |
| 193 | [C₁₁H₁₂FNO]⁺˙ | Molecular Ion (M⁺˙) |
| 123 | [FC₆H₄CO]⁺ | Fluorobenzoyl cation (key fragment) |
| 95 | [FC₆H₄]⁺ | Fluorophenyl cation |
| 70 | [C₄H₈N]⁺ | Pyrrolidinyl cation |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[10] Ensure the sample is free of non-volatile salts or buffers, especially for electrospray ionization (ESI).[10]
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for a molecule of this type include Electron Ionization (EI) for fragmentation analysis or ESI for accurate mass determination of the molecular ion.[7][9]
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.[8]
-
Detection and Analysis: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which helps confirm the molecular structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[11] It is an excellent tool for identifying the presence of specific functional groups.[12][13]
Predicted IR Absorption Data
The IR spectrum of this compound will be dominated by absorptions from the amide carbonyl, aromatic ring, and C-F bond.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium |
| 1645 - 1625 | Amide C=O Stretch (Carbonyl) | Strong |
| 1610 - 1590 | Aromatic C=C Stretch | Medium |
| 1515 - 1490 | Aromatic C=C Stretch | Medium |
| 1240 - 1210 | Aryl C-F Stretch | Strong |
| 1160 - 1140 | C-N Stretch | Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Solid):
-
Thin Film: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.[14]
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.
-
-
Sample Preparation (Liquid/Solution): A pure liquid sample can be placed as a thin film between two salt plates.[12] Alternatively, a solution can be prepared using an IR-transparent solvent like chloroform or carbon tetrachloride in a sample cell.[11]
-
Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Record a background spectrum first, then the sample spectrum. The instrument software will generate the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule to confirm its identity.[15]
Integrated Spectroscopic Analysis Workflow
While each technique provides valuable information, a combined approach is necessary for unambiguous structure elucidation. The workflow below illustrates how data from NMR, MS, and IR are integrated to confirm the structure of this compound.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
The comprehensive analysis of this compound using NMR, MS, and IR spectroscopy provides complementary data that, when combined, allows for confident structural confirmation and purity assessment. NMR defines the carbon-hydrogen framework, MS confirms the molecular weight and key structural fragments, and IR verifies the presence of essential functional groups. This integrated approach is a cornerstone of chemical analysis in research and pharmaceutical development.
References
- 1. chemscene.com [chemscene.com]
- 2. amfluoro.com [amfluoro.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. fiveable.me [fiveable.me]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. webassign.net [webassign.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. amherst.edu [amherst.edu]
Potential Therapeutic Targets of 1-(4-Fluorobenzoyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of 1-(4-Fluorobenzoyl)pyrrolidine. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates potential biological activities based on the known pharmacology of structurally related pyrrolidine derivatives. The primary focus is on the inhibition of Toll-like receptor (TLR) signaling pathways, dipeptidyl peptidase-IV (DPP-IV), and modulation of the ghrelin receptor. This guide furnishes detailed, generalized experimental protocols for assessing these potential activities, presents hypothetical quantitative data in structured tables for comparative purposes, and includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its conformational rigidity and the stereochemical possibilities it offers make it an attractive moiety for the design of targeted therapeutics. This compound, a derivative of this class, presents an intriguing profile for further investigation. This guide explores its potential therapeutic targets based on the activities of analogous compounds.
Potential Therapeutic Targets
Based on the pharmacological profiles of structurally similar pyrrolidine-containing molecules, three primary potential therapeutic targets for this compound have been identified:
-
Toll-like Receptor 4 (TLR4): A key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Inhibition of TLR4 signaling can mitigate inflammatory responses.
-
Dipeptidyl Peptidase-IV (DPP-IV): A serine protease that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes.
-
Ghrelin Receptor (GHSR): A G protein-coupled receptor that plays a significant role in regulating appetite, growth hormone release, and metabolism.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data for this compound to illustrate the expected outcomes from the experimental protocols described in this guide. It is crucial to note that this data is for illustrative purposes only and is not based on published experimental results for this specific compound.
Table 1: Hypothetical Inhibitory Activity against TLR4 Signaling
| Parameter | Value | Assay |
| TLR4 Dimerization IC50 | 5.2 µM | FRET-based Dimerization Assay |
| NF-κB Activation IC50 | 2.8 µM | Luciferase Reporter Gene Assay |
| IRF3 Activation IC50 | 7.1 µM | Western Blot for p-IRF3 |
Table 2: Hypothetical DPP-IV Inhibitory Activity
| Parameter | Value | Assay |
| DPP-IV IC50 | 850 nM | Fluorogenic Substrate Assay |
| Ki | 420 nM | Enzyme Kinetics Analysis |
| Mechanism of Inhibition | Competitive | Lineweaver-Burk Plot Analysis |
Table 3: Hypothetical Ghrelin Receptor Binding Affinity
| Parameter | Value | Assay |
| Ki | 1.2 µM | Radioligand Binding Assay |
| Receptor Occupancy at 10 µM | 89% | Competition Binding Assay |
Signaling Pathways and Experimental Workflows
Toll-like Receptor 4 (TLR4) Signaling Pathway
Activation of TLR4 by ligands such as LPS initiates a signaling cascade that can proceed through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway culminates in the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory cytokines. The TRIF-dependent pathway leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons.
Caption: TLR4 Signaling Pathway.
Experimental Workflow: TLR4 Inhibition Assays
The following diagram outlines the general workflow for assessing the inhibitory potential of this compound on the TLR4 signaling pathway.
Caption: Workflow for TLR4 Inhibition Assays.
Detailed Experimental Protocols
TLR4 Dimerization Assay (FRET-based)
-
Cell Culture and Transfection:
-
Culture HEK293 cells stably expressing TLR4 tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP).
-
Plate cells in a 96-well plate at a density of 5 x 104 cells/well and allow to adhere overnight.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove culture medium from the cells and add the compound dilutions.
-
Incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
-
FRET Measurement:
-
Measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader equipped for FRET.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
Normalize the FRET ratios to the positive (LPS only) and negative (no LPS) controls.
-
Plot the normalized FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
NF-κB Activation Assay (Luciferase Reporter Gene)
-
Cell Culture and Transfection:
-
Co-transfect HEK293-TLR4 cells with a luciferase reporter plasmid under the control of an NF-κB response element and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Plate the transfected cells in a 96-well plate.
-
-
Compound Incubation and LPS Stimulation:
-
Follow the same procedure as in the TLR4 Dimerization Assay.
-
-
Luciferase Assay:
-
After a 6-hour incubation with LPS, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the LPS-only control and determine the IC50.
-
IRF3 Activation Assay (Western Blot)
-
Cell Culture, Treatment, and Stimulation:
-
Culture RAW 264.7 macrophages in 6-well plates.
-
Treat with the compound and stimulate with LPS as described previously.
-
-
Protein Extraction and Quantification:
-
After 2 hours of LPS stimulation, lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated IRF3 (p-IRF3).
-
Use an antibody against total IRF3 or a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IRF3 signal to the total IRF3 or loading control signal.
-
Determine the concentration-dependent inhibition of IRF3 phosphorylation.
-
DPP-IV Inhibition Assay (Fluorogenic)
-
Reagent Preparation:
-
Prepare a solution of human recombinant DPP-IV enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the DPP-IV enzyme solution and the compound dilutions.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.
-
Ghrelin Receptor Binding Assay (Radioligand)
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human ghrelin receptor (e.g., HEK293-GHSR).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled ghrelin analog (e.g., [125I]-His9-ghrelin), and serial dilutions of this compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ghrelin).
-
Plot the percentage of specific binding against the concentration of the competitor and fit the data to a one-site competition model to determine the Ki value.
-
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is not yet available, the information presented in this technical guide provides a strong foundation for its investigation. Based on the known activities of related pyrrolidine derivatives, TLR4, DPP-IV, and the ghrelin receptor represent promising potential targets. The detailed experimental protocols and conceptual frameworks provided herein offer a clear path for researchers to elucidate the pharmacological profile of this compound and assess its therapeutic potential. Further in-depth studies are warranted to confirm these hypothetical targets and to explore the full spectrum of its biological activity.
The Unexplored Potential of 1-(4-Fluorobenzoyl)pyrrolidine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold remains a cornerstone in the design of novel therapeutics. This technical guide delves into the synthesis and potential applications of 1-(4-Fluorobenzoyl)pyrrolidine, a chemical intermediate poised for exploration in drug discovery. While direct research on this specific molecule is limited, its structural motifs are present in a variety of biologically active compounds, suggesting a rich, untapped potential.
This document provides a comprehensive overview of the synthetic routes to this compound, detailed experimental protocols, and an analysis of the biological significance of its constituent parts. By examining the activities of structurally related molecules, we aim to illuminate promising avenues for future research and development.
Synthesis of this compound: A Proposed Methodology
Based on established principles of amide bond formation in organic chemistry, a reliable synthetic route to this compound involves the acylation of pyrrolidine with 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
Materials:
-
Pyrrolidine
-
4-Fluorobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred pyrrolidine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
The Pyrrolidine Core in Drug Discovery
The pyrrolidine ring is a prevalent scaffold in a multitude of FDA-approved drugs and clinical candidates.[1] Its saturated, non-planar structure provides access to three-dimensional chemical space, often leading to improved pharmacological properties compared to flat, aromatic systems. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, facilitating interactions with biological targets.
The Significance of the 4-Fluorobenzoyl Moiety
The introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry. The 4-fluorobenzoyl group can influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Fluorine's high electronegativity can alter the electronic properties of the ring and participate in favorable interactions with protein targets.
Potential Therapeutic Applications: Insights from Related Compounds
While direct biological data for this compound is scarce, the examination of molecules containing this core structure provides valuable insights into its potential applications.
Dipeptidyl Peptidase IV (DPP-4) Inhibition
A closely related compound, (S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid, serves as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, such as saxagliptin, which are used in the treatment of type 2 diabetes.[2] This suggests that the this compound core can be a valuable template for designing novel DPP-4 inhibitors.
| Compound Class | Target | Therapeutic Area |
| Pyrrolidine-2-carbonitrile derivatives | DPP-4 | Antidiabetic |
Central Nervous System (CNS) Activity
Derivatives of pyrrolidine have been extensively investigated for their activity in the central nervous system. The pyrrolidine scaffold is a key component of drugs targeting various CNS disorders. The lipophilicity imparted by the benzoyl group in this compound suggests potential for blood-brain barrier penetration, a critical attribute for CNS-acting drugs.
Conclusion and Future Directions
This compound represents a readily accessible chemical entity with significant potential as a building block in the development of new therapeutic agents. While it remains largely unexplored as a standalone biologically active molecule, the well-documented importance of both the pyrrolidine and 4-fluorobenzoyl moieties in medicinal chemistry strongly suggests that derivatives of this core structure could exhibit valuable pharmacological properties.
Future research should focus on the synthesis of a library of compounds based on the this compound scaffold, followed by systematic screening against a panel of biological targets, particularly those implicated in CNS and metabolic disorders. Such efforts may unlock the therapeutic potential of this promising, yet understudied, chemical core. Researchers in drug discovery are encouraged to consider this versatile intermediate in their synthetic and screening campaigns.
References
In Silico Docking Studies of 1-(4-Fluorobenzoyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico docking studies focused on 1-(4-Fluorobenzoyl)pyrrolidine. While direct docking studies on this specific molecule are not extensively published, this document outlines a robust framework based on research conducted on structurally related pyrrolidine derivatives. The information herein is intended to guide researchers in designing and executing computational analyses to explore the therapeutic potential of this compound.
Introduction to this compound and In Silico Docking
The pyrrolidine scaffold is a prominent feature in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile pharmacophore. The specific molecule, this compound, combines this advantageous scaffold with a fluorobenzoyl group, a common moiety in medicinal chemistry known to influence binding affinities and pharmacokinetic properties.
In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for screening virtual libraries of small molecules against a protein target, predicting binding affinities, and elucidating potential mechanisms of action at a molecular level. This guide details the protocols and potential findings relevant to the study of this compound.
Potential Therapeutic Targets for Pyrrolidine Derivatives
Based on docking studies of analogous structures, several protein classes have been identified as potential targets for pyrrolidine-containing compounds. These provide a logical starting point for investigating this compound.
-
Dipeptidyl Peptidase-IV (DPP-IV): A target for type 2 diabetes, various pyrrolidine derivatives have been designed and evaluated as DPP-IV inhibitors.[1][2]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease. The 4-fluorobenzoyl moiety has been incorporated into pyrrolidin-2-one derivatives targeting AChE.
-
Matrix Metalloproteinases (MMPs): These enzymes are implicated in cancer metastasis, and pyrrolidine derivatives have been explored as MMP inhibitors.[3]
-
Myeloid Cell Leukemia-1 (Mcl-1): As an anti-apoptotic protein, Mcl-1 is a significant target in oncology. Pyrrolidine derivatives have been investigated as Mcl-1 inhibitors.[4]
Experimental Protocols for In Silico Docking
The following sections outline a detailed, generalized methodology for conducting in silico docking studies on this compound, compiled from protocols used for similar molecules.
Protein Preparation
The initial step involves the retrieval and preparation of the target protein's three-dimensional structure.
-
Structure Retrieval: Obtain the crystal structure of the target protein from a repository such as the Protein Data Bank (PDB). For example, the structure of Dipeptidyl Peptidase-IV can be retrieved with PDB entry code 2G5P.
-
Preprocessing: The raw PDB file needs to be prepared for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms, as they are often not resolved in crystal structures.
-
Assigning correct bond orders and protonation states for amino acid residues.
-
Repairing any missing side chains or loops in the protein structure.
-
-
Energy Minimization: To relieve any steric clashes, the protein structure is subjected to energy minimization using a force field such as CHARMm or AMBER.
Ligand Preparation
The small molecule, this compound, must also be prepared for the docking simulation.
-
Structure Generation: A 2D structure of this compound is drawn using chemical drawing software and then converted to a 3D conformation.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a low-energy, stable conformation. This is often done using quantum mechanical methods or molecular mechanics force fields.
-
Charge Calculation: Partial atomic charges are assigned to the ligand atoms, which is crucial for calculating electrostatic interactions with the protein.
Molecular Docking Simulation
With the prepared protein and ligand, the docking simulation can be performed.
-
Grid Generation: A binding site on the protein is defined. This is typically the known active site or a predicted allosteric site. A grid box is generated around this site to define the search space for the ligand. For instance, a binding site of 8Å can be defined around the active site residues.
-
Docking Algorithm: A docking program is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses. Several algorithms and software packages are available, including:
-
Surflex-Dock (used in SYBYL): Employs an empirical scoring function and a patented search engine to dock ligands.
-
Glide (Schrödinger): Offers different precision modes (e.g., extra-precision) for docking.
-
AutoDock Vina: A widely used open-source docking program known for its speed and accuracy.
-
iGEMDOCK: Utilizes an empirical scoring function that considers van der Waals, hydrogen bonding, and electrostatic energies.
-
-
Scoring and Analysis: The docking program calculates a score for each predicted binding pose, which represents an estimate of the binding affinity. The poses are ranked based on these scores. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses are then analyzed in detail.
Data Presentation: Docking Results for Related Compounds
| Compound Name/Class | Target Protein | PDB ID | Docking Software | Binding Affinity/Score | Reference |
| Pyrrolidine Derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | 2G5P | Surflex-Dock | Not specified, but interactions with Arg-358 and Tyr-666 noted. | |
| 1-(4-Fluorobenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea | Not Specified | Not Specified | iGEMDOCK | -96.54 kcal/mol | |
| 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | 4EY7 | Glide (Extra-Precision) | Docking scores ranging from > -10.0 to -18.59. | |
| Pyrrolidine Derivatives | Myeloid cell leukemia-1 (Mcl-1) | Not Specified | Not Specified | Not specified, but stable binding in MD simulations noted. | [4] |
Visualization of Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in silico docking and a generalized signaling pathway that could be modulated by a protein-targeting compound.
Caption: A typical workflow for in silico molecular docking studies.
Caption: Generalized signaling pathway modulation by an inhibitory compound.
Conclusion
While dedicated in silico docking studies on this compound are yet to be widely published, the existing research on analogous compounds provides a solid foundation for future investigations. The methodologies outlined in this guide, from protein and ligand preparation to the specifics of docking algorithms, offer a clear path for researchers to follow. The potential targets identified, including DPP-IV and AChE, represent promising starting points for virtual screening campaigns. By applying these established computational techniques, the scientific community can efficiently explore the therapeutic potential of this compound and accelerate the discovery of novel drug candidates.
References
- 1. WO2016009076A1 - Novel naphthryidines and isoquinolines and their use as cdk8/19 inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
An In-depth Technical Guide on the Solubility and Stability of 1-(4-Fluorobenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-(4-Fluorobenzoyl)pyrrolidine, a molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this paper extrapolates information from structurally related molecules and established principles of organic chemistry. It outlines detailed experimental protocols for determining aqueous and solvent solubility, as well as for assessing stability under various stress conditions. Potential degradation pathways are discussed, and logical workflows for these experimental investigations are visualized. This guide serves as a foundational resource for researchers initiating studies on this compound, enabling informed decisions in formulation development and analytical method design.
Introduction
This compound is a tertiary amide containing a fluorinated aromatic ketone moiety. The pyrrolidine ring is a common scaffold in medicinal chemistry, and the fluorobenzoyl group can influence pharmacokinetic and pharmacodynamic properties.[1] A thorough understanding of the solubility and stability of this compound is paramount for its development as a potential therapeutic agent. Solubility affects bioavailability and formulation strategies, while stability is critical for ensuring safety, efficacy, and shelf-life. This document synthesizes predictive insights and general methodologies to guide the physicochemical characterization of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₂FNO | - |
| Molecular Weight | 193.22 g/mol | - |
| LogP | ~2.06 | The presence of a non-polar aromatic ring and alkyl chain contributes to its lipophilicity.[2] |
| Hydrogen Bond Donors | 0 | As a tertiary amide, there are no hydrogen atoms attached to the nitrogen.[2] |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | The oxygen of the carbonyl group can act as a hydrogen bond acceptor.[2] |
| Predicted Aqueous Solubility | Low to moderate | The molecule has both hydrophobic (fluorobenzoyl group, pyrrolidine ring) and a polar (amide carbonyl) region. Tertiary amides generally have lower water solubility compared to primary and secondary amides due to the lack of hydrogen bond donating capability.[3] |
Solubility Profile and Determination
The solubility of this compound is expected to be influenced by the solvent's polarity. It is predicted to have higher solubility in organic solvents compared to aqueous media.
Predicted Solubility in Various Solvents
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers (pH 1-10) | Low | The molecule lacks readily ionizable groups, so its solubility is unlikely to be significantly affected by pH. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents can effectively solvate the polar amide group. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The hydroxyl groups of these solvents can interact with the carbonyl oxygen of the amide. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The overall polarity of the molecule suggests limited solubility in highly non-polar solvents. |
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile, etc.)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Caption: Experimental workflow for solubility determination.
Stability Profile and Assessment
The stability of this compound is a critical attribute that can be influenced by factors such as pH, temperature, and light. The presence of an amide bond and an aromatic ketone suggests potential degradation pathways.
Potential Degradation Pathways
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis under acidic or basic conditions, although amides are generally more stable than esters.[4][5] This would lead to the formation of 4-fluorobenzoic acid and pyrrolidine.
-
Photodegradation: Aromatic ketones are known to be photoreactive and can undergo degradation upon exposure to UV light.[6][7] This could involve various complex reactions, including photoreduction or the formation of radical species.
Stability Indicating Method Development
A validated stability-indicating HPLC method is essential to separate the intact drug from its potential degradation products. This method should be developed and validated according to ICH guidelines.
Experimental Protocol for Stability Testing
Forced degradation studies are necessary to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Environmental chamber for photostability testing (ICH Q1B)
-
Oven for thermal stress testing
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Treat the drug solution with HCl (e.g., 0.1 N) and heat (e.g., 60 °C) for a specified time. Neutralize before analysis.
-
Base Hydrolysis: Treat the drug solution with NaOH (e.g., 0.1 N) and heat (e.g., 60 °C) for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Treat the drug solution with H₂O₂ (e.g., 3%) at room temperature for a specified time.
-
Thermal Degradation: Store the solid drug and drug solution at an elevated temperature (e.g., 60 °C) for a specified time.
-
Photostability: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At appropriate time points, withdraw samples and analyze them using the stability-indicating HPLC method to determine the amount of remaining parent compound and the formation of any degradation products.
References
- 1. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. acp.copernicus.org [acp.copernicus.org]
An In-depth Technical Guide to Known Analogs and Derivatives of 1-(4-Fluorobenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(4-Fluorobenzoyl)pyrrolidine scaffold represents a core structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The unique combination of a fluorinated benzoyl moiety and a pyrrolidine ring provides a rich three-dimensional architecture, influencing the pharmacokinetic and pharmacodynamic properties of its derivatives.[1] This technical guide provides a comprehensive overview of the known analogs and derivatives of this compound, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). The content herein is curated to assist researchers in the design and development of new chemical entities based on this privileged scaffold.
Synthesis of this compound and its Analogs
The primary synthetic route to this compound and its derivatives is the N-acylation of pyrrolidine or its substituted analogs with 4-fluorobenzoyl chloride.[2] This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Procedure for the Synthesis of this compound[2]
Materials:
-
4-Fluorobenzoyl chloride
-
Pyrrolidine
-
Triethylamine
-
Cyrene™ (as solvent)
-
Water
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
To a stirred solution of 4-fluorobenzoyl chloride (1.0 equivalent) in Cyrene™ (1 M), triethylamine (1.1 equivalents) and pyrrolidine (1.0 equivalent) are added at 0 °C.
-
The resulting mixture is allowed to warm to room temperature over 1 hour.
-
Water is added to the reaction mixture, which is then stirred until a precipitate forms.
-
The precipitate is filtered and washed with water to yield the pure amide.
-
For analytical purposes, the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.
This general protocol can be adapted for the synthesis of various analogs by substituting pyrrolidine with other primary or secondary amines.[2]
Known Analogs and Their Biological Activities
While comprehensive studies on a wide range of direct analogs of this compound are limited in the public domain, research on structurally related compounds provides valuable insights into their potential biological activities. The following sections summarize the quantitative data for various classes of pyrrolidine derivatives.
Anticancer and Enzyme Inhibitory Activity
Derivatives of the pyrrolidine scaffold have demonstrated significant potential as anticancer agents and enzyme inhibitors. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have been evaluated for their cytotoxic effects against human lung cancer cells (A549).[3] Furthermore, pyrrolidine-based thiosemicarbazones have been synthesized and identified as inhibitors of dihydrofolate reductase (DHFR), a key target in cancer chemotherapy.[4]
| Compound Class | Target/Cell Line | Key Structural Features | Biological Activity (IC50 or % Inhibition) | Reference |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives | A549 (Lung Cancer) | Derivatization of the carboxylic acid at the 3-position of the pyrrolidone ring. | Hydrazide: >70% cell viability; 1,3,4-Oxadiazole-2-thione: 28.0% cell viability | [3] |
| 4-Pyrrolidine-based Thiosemicarbazones | DHFR | Combination of a 4-pyrrolidinyl-benzaldehyde with various thiosemicarbazide derivatives. | IC50 values ranging from 12.37 ± 0.48 μM to 54.10 ± 0.72 μM. | [4] |
| Pyrrolidine Pentamine Derivatives | AAC(6′)-Ib | Pyrrolidine pentamine scaffold with S-phenyl, S-hydroxymethyl, and 3-phenylbutyl groups. | Alterations at the R1 position of the most active compounds reduced inhibition levels. | [5] |
Table 1: Quantitative Data on the Anticancer and Enzyme Inhibitory Activity of Pyrrolidine Analogs
Anti-inflammatory and Analgesic Activity
The pyrrolidine scaffold is also a key component in the development of anti-inflammatory and analgesic agents. Studies have explored the synthesis of new pyrrolidine derivatives and their effects on cyclooxygenase (COX) enzymes.[6]
| Compound Class | Target/Model | Key Structural Features | Biological Activity | Reference |
| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide Derivatives | COX-1 and COX-2 | Condensation with substituted anilines. | Compounds A-1 and A-4 exhibited the highest anti-inflammatory and analgesic effects. | [6] |
Table 2: Anti-inflammatory and Analgesic Activity of Pyrrolidine Derivatives
Structure-Activity Relationships (SAR)
Based on the available data for analogous compounds, several key SAR insights can be inferred for derivatives of this compound:
-
The Benzoyl Moiety: The substitution pattern on the benzoyl ring is a critical determinant of biological activity. In the case of 1-(3,4,5-trialkoxybenzoyl)pyrrolidine analogs, the trialkoxy pattern is a key pharmacophore.[3] The fluorine atom in this compound is known to enhance lipophilicity and can influence metabolic stability and binding interactions.[7]
-
The Pyrrolidine Ring: The pyrrolidine ring serves as a versatile scaffold that can be substituted at various positions to modulate activity. For some anticancer analogs, the presence of a carbonyl group at the 5-position (forming a pyrrolidone) and a carboxylic acid derivative at the 3-position are essential for activity.[3] The stereochemistry of substituents on the pyrrolidine ring can also significantly impact the biological profile.[1]
-
Substituents on the Pyrrolidine Nitrogen: The nature of the acyl group on the pyrrolidine nitrogen is crucial. In a study of GlyT1 inhibitors, replacement of the benzoyl group with other aryl substituents led to potent analogs.[1]
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound and its direct analogs are not yet elucidated, studies on structurally related compounds suggest potential mechanisms of action that warrant further investigation.
Proposed Experimental Workflow for Target Identification
A logical workflow for identifying the biological targets and signaling pathways of novel this compound derivatives would involve a multi-step process, starting from synthesis and progressing through various levels of biological evaluation.
Caption: A logical workflow for the development of this compound analogs.
Hypothesized Signaling Pathway: Induction of Apoptosis
Based on studies of other heterocyclic compounds, it is plausible that certain derivatives of this compound could induce apoptosis in cancer cells. This could occur through the intrinsic or extrinsic pathways, involving the activation of caspases and the release of cytochrome c from the mitochondria.
Caption: Hypothesized apoptotic signaling pathway for this compound derivatives.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide has summarized the available information on the synthesis, biological activity, and structure-activity relationships of its analogs and derivatives. While the full therapeutic potential of this chemical class is still being explored, the insights gathered from related compounds provide a strong foundation for future research and development efforts. Further investigation into the specific biological targets and signaling pathways modulated by these compounds will be crucial for advancing them towards clinical applications.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Preliminary Toxicity Screening of 1-(4-Fluorobenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the standard methodologies for conducting a preliminary toxicity screening of a novel chemical entity, using 1-(4-Fluorobenzoyl)pyrrolidine as a case study. As of the writing of this guide, specific toxicity data for this compound is not publicly available. Therefore, the data presented in the tables are hypothetical and for illustrative purposes only. The experimental protocols described are based on established scientific guidelines and common practices in toxicology.
Introduction
This compound is a chemical compound containing a pyrrolidine ring, a structure of interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The preliminary toxicity screening of any new chemical entity is a critical step in the drug discovery and development process. It aims to identify potential safety concerns at an early stage, allowing for informed decisions about the continued development of the compound.[3][4][5] This guide outlines a standard battery of in vitro and in vivo tests that would be employed to assess the preliminary toxicity profile of this compound.
In Silico Toxicity Prediction (ADMET Profiling)
Prior to any experimental testing, computational (in silico) models are often used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[6][7][8][9] These predictions help to anticipate potential liabilities and guide the design of subsequent experimental studies.
Table 1: Hypothetical In Silico ADMET Profile of this compound
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Human Oral Absorption | High | Well absorbed after oral administration. |
| Caco-2 Permeability | High | Likely to be well absorbed from the gut. |
| Distribution | ||
| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins. |
| Blood-Brain Barrier Permeability | Low | Unlikely to cross the blood-brain barrier. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |
| CYP450 3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |
| Excretion | ||
| Renal Clearance | Moderate | Likely to be excreted via the kidneys. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen. |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low risk | Low risk of liver toxicity. |
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental for the initial assessment of a compound's toxicity at the cellular level.[10] These tests are rapid, cost-effective, and reduce the need for animal testing.[11] A panel of cell lines, including both cancerous and non-cancerous human cells, is typically used to determine the concentration of the compound that causes cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12][13][14]
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line, and a non-cancerous cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 2: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM) for this compound
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 (Human Liver Carcinoma) | >100 | 85.2 | 65.7 |
| A549 (Human Lung Carcinoma) | >100 | 92.1 | 78.3 |
| HEK293 (Human Embryonic Kidney) | >100 | >100 | >100 |
Experimental Protocol: Lactate Dehydrogenase (LDH) Assay
The LDH assay is another common method to assess cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged membranes.[15]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1-3).
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
In Vitro Genotoxicity Assays
Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[16][17]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis.
-
Bacterial Strains: Use at least two different strains of S. typhimurium (e.g., TA98 and TA100).
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[18]
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Table 3: Hypothetical Ames Test Results for this compound
| Strain | Metabolic Activation (S9) | Result |
| TA98 | - | Negative |
| TA98 | + | Negative |
| TA100 | - | Negative |
| TA100 | + | Negative |
In Vivo Acute Oral Toxicity Study
In vivo studies in animal models are necessary to understand the systemic effects of a compound.[3] The acute oral toxicity study provides information on the potential adverse effects of a single oral dose of a substance. The study is typically conducted following OECD Guidelines.[19][20][21][22][23]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
The Up-and-Down Procedure is a method for determining the LD50 (median lethal dose) that uses a minimal number of animals.[22]
-
Animal Model: Use a single sex of rodents, typically female rats.
-
Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on in silico predictions and in vitro data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the first animal survives, the next animal is given a higher dose. If the first animal dies, the next animal is given a lower dose. This process is continued until the stopping criteria are met.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
Table 4: Hypothetical Acute Oral Toxicity Data for this compound (OECD 425)
| Parameter | Result | GHS Classification |
| LD50 (rat, oral) | > 2000 mg/kg | Category 5 or Unclassified |
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing.
Logical Flow for Acute Oral Toxicity Testing (OECD 425)
Caption: Decision tree for the Up-and-Down Procedure.
Conclusion
This technical guide outlines a standard preliminary toxicity screening cascade for a novel chemical entity, using this compound as an example. The combination of in silico, in vitro, and in vivo assays provides a comprehensive initial assessment of the compound's safety profile. Based on the hypothetical data presented, this compound demonstrates a low potential for cytotoxicity and genotoxicity and low acute oral toxicity. These preliminary findings would support its further investigation in more extensive preclinical toxicity studies. It is imperative for researchers to conduct these, or similar, empirical studies to ascertain the actual toxicological profile of this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Early toxicity screening strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. optibrium.com [optibrium.com]
- 8. An in silico evaluation of the ADMET profile of the StreptomeDB database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
- 11. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 21. scribd.com [scribd.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 1-(4-Fluorobenzoyl)pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Fluorobenzoyl)pyrrolidine is a synthetic compound containing a pyrrolidine scaffold, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds.[1][2][3][4][5] The incorporation of a fluorobenzoyl group suggests potential interactions with various biological targets. These application notes provide a comprehensive, albeit generalized, framework for the initial in vitro characterization of this compound, hereafter referred to as "the compound." The following protocols are designed to assess its cytotoxic effects, identify a potential mechanism of action, and evaluate its impact on downstream cellular signaling and function. Researchers should adapt these protocols based on their specific cell models and hypotheses.[6][7]
Preliminary Assessment: Solubility and Stability
A critical first step in the in vitro evaluation of any novel compound is to determine its solubility and stability in the solvents and media to be used in subsequent experiments.
Protocol: Solubility and Stability Testing
-
Solubility Determination:
-
Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[8]
-
Serially dilute the stock solution in the intended cell culture medium (e.g., DMEM, RPMI-1640) to a range of concentrations.
-
Visually inspect for precipitation immediately and after incubation at 37°C for various time points (e.g., 2, 24, 48 hours).
-
For a more quantitative assessment, the highest soluble concentration can be determined by methods such as nephelometry or by centrifuging the solutions and measuring the concentration of the compound in the supernatant using HPLC.
-
-
Stability Assessment:
-
Incubate the compound at its highest soluble concentration in cell culture medium at 37°C.
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take aliquots of the medium.
-
Analyze the concentration of the parent compound in the aliquots by HPLC to determine its degradation over time.
-
Cytotoxicity and Cell Viability Assays
Determining the concentration range at which a compound affects cell viability is fundamental for designing further mechanistic studies.[6][8] This is often achieved through dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration).[6][9]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.[6][8]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.[6]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[8]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer for maximum LDH release) and an untreated control (spontaneous LDH release).[8]
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | MTT | 24 | 78.5 |
| 48 | 45.2 | ||
| 72 | 21.8 | ||
| A549 | MTT | 24 | > 100 |
| 48 | 89.1 | ||
| 72 | 55.6 | ||
| HeLa | LDH | 48 | 62.3 |
Target Identification and Mechanistic Studies
Based on the chemical structure, a plausible hypothesis is that this compound may interact with a specific signaling pathway, such as a receptor tyrosine kinase (RTK) pathway, which is often implicated in cell proliferation and survival.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of a receptor tyrosine kinase (RTK) signaling pathway.
Experimental Protocol: Western Blot for Signaling Pathway Analysis
Western blotting can be used to assess the phosphorylation status of key proteins in a signaling cascade, providing evidence of pathway inhibition.[6]
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of the compound (and controls) for a specified time.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.[6]
Cellular Function Assays
To understand the phenotypic consequences of the compound's activity, functional assays such as cell migration or apoptosis assays can be performed.
Experimental Protocol: Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Plate cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing the test compound at non-toxic concentrations (determined from viability assays). Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the initial area.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the compound for the desired time.[8]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[8]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[8]
Experimental Workflow and Logic
The investigation of a novel compound follows a logical progression from broad, initial characterizations to more specific, mechanistic studies.
Diagram: Overall Experimental Workflow
Caption: A stepwise workflow for the in vitro characterization of a novel compound.
Diagram: Logical Relationship of Experiments
Caption: Logical decision-making process in preclinical in vitro testing.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. scholarworks.utep.edu [scholarworks.utep.edu]
1-(4-Fluorobenzoyl)pyrrolidine: Uncharted Territory as a Neuroscience Tool Compound
Despite a comprehensive review of available scientific literature, 1-(4-Fluorobenzoyl)pyrrolidine does not appear to be an established tool compound in the field of neuroscience. Currently, there is a lack of published data detailing its biological activity, specific molecular targets within the central nervous system (CNS), or established protocols for its use in neuroscience research.
While the specific compound this compound remains uncharacterized in a neuroscience context, its core chemical structures—the pyrrolidine ring and the 4-fluorobenzoyl group—are prevalent in a multitude of CNS-active agents. This suggests that while this particular combination has not been explored, its constituent parts form the basis for numerous well-characterized neuroscience tools and therapeutics.
The Pyrrolidine Scaffold in Neuroscience
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in a vast array of neuroactive compounds. Its conformational flexibility and ability to serve as a scaffold for diverse substitutions have made it a privileged structure in medicinal chemistry for targeting CNS receptors and transporters.
Derivatives of pyrrolidine have been successfully developed to modulate a wide range of neurological targets, including:
-
Dopamine Receptors: Substituted pyrrolidines are known to act as potent and selective antagonists for dopamine D2 receptors, a key target in the treatment of psychosis.
-
Serotonin (5-HT) Receptors: The pyrrolidine moiety is integral to the structure of various agonists and antagonists of serotonin receptors, which are implicated in mood, anxiety, and cognition.
-
Glutamate Transporters: Certain pyrrolidine-based molecules, such as L-trans-pyrrolidine-2,4-dicarboxylate, are potent inhibitors of glutamate transporters, making them valuable tools for studying excitatory neurotransmission and excitotoxicity.
-
Voltage-Gated Sodium Channels: Novel pyrrolidine derivatives have been identified as potent blockers of neuronal sodium channels, with potential therapeutic applications in conditions like ischemic stroke.
-
Nootropic Agents: Some pyrrolidine derivatives, like piracetam and its analogs, belong to the racetam class of nootropics, which are investigated for their cognitive-enhancing effects.
The Role of the 4-Fluorobenzoyl Group
The inclusion of a fluorine atom on the benzoyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. In CNS drug discovery, fluorination is a common strategy to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is highly stable, which can prevent metabolic degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.
-
Improve Blood-Brain Barrier Permeability: The lipophilicity conferred by fluorine can, in some cases, enhance a molecule's ability to cross the blood-brain barrier and reach its target in the CNS.
-
Modulate Receptor Binding: The electronegativity of the fluorine atom can alter the electronic properties of the molecule, potentially leading to stronger or more selective interactions with its biological target.
The 4-fluorobenzoyl group itself is a component of various CNS-active compounds, including ligands for dopamine and serotonin receptors.
Future Directions
The absence of data on this compound in neuroscience presents an open area for investigation. Given the established neuropharmacological relevance of both the pyrrolidine and 4-fluorobenzoyl moieties, it is conceivable that this compound could exhibit activity at one or more CNS targets.
To ascertain its potential as a neuroscience tool, the following experimental workflow would be necessary:
Figure 1. A generalized workflow for the evaluation of a novel compound in neuroscience research.
Should such investigations be undertaken, this compound could potentially emerge as a novel chemical probe for studying specific neurological pathways. However, until such data becomes available, its utility as a tool compound in neuroscience remains purely speculative. Researchers, scientists, and drug development professionals are advised to consult the literature for well-validated tool compounds for their specific research needs.
Application Notes and Protocols for the Quantification of 1-(4-Fluorobenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-(4-Fluorobenzoyl)pyrrolidine in biological matrices. The methodologies described are based on established analytical techniques for structurally similar compounds, namely synthetic cathinones of the pyrrolidinophenone class. The primary analytical techniques covered are High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).
Introduction
This compound is a compound of interest in various research and development fields. Accurate and precise quantification is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document outlines validated methods for its determination in biological samples such as plasma, urine, and hair.
Analytical Methods Overview
Two primary methods are presented for the quantification of this compound:
-
HPLC-MS/MS: This is the preferred method for its high sensitivity, selectivity, and applicability to a wide range of biological matrices. It allows for the direct analysis of the parent compound and its potential metabolites.
-
GC-MS: A robust and reliable technique, particularly useful for volatile and thermally stable compounds. Derivatization may be required to improve chromatographic properties.
HPLC-MS/MS Method
This method is suitable for the quantification of this compound in plasma and urine.
Experimental Protocol
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma or urine sample in a polypropylene tube, add 25 µL of an internal standard working solution (e.g., this compound-d8).
-
Add 100 µL of concentrated ammonium hydroxide to basify the sample and vortex briefly.
-
Add 2 mL of an extraction solvent mixture (e.g., 1-chlorobutane:acetonitrile, 4:1 v/v).[1]
-
Cap the tube and mix on a reciprocating shaker for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3.1.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound (likely [M+H]+) |
| Product Ions (m/z) | To be determined for this compound |
| Collision Energy | To be optimized for the specific instrument and compound |
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of pyrrolidinophenone derivatives, which can be expected for this compound.
| Parameter | Typical Value |
| Linearity Range | 0.25 - 1000 µg/L[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/L[2] |
| Lower Limit of Quantification (LLOQ) | 0.25 - 5 ng/mL[3] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Efficiency | 81 - 93% (in blood)[3] |
GC-MS Method
This method is suitable for the quantification of this compound in blood, urine, and hair.
Experimental Protocol
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of blood or urine, add an appropriate internal standard. For hair samples, weigh approximately 20 mg, decontaminate, and pulverize.
-
For blood and urine, perform enzymatic hydrolysis if conjugated metabolites are of interest.[4]
-
Condition a mixed-mode SPE cartridge with methanol and water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with water and then an organic solvent (e.g., 20% methanol in water).
-
Elute the analyte with an appropriate solvent (e.g., methanol or isopropyl alcohol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. Derivatization with an agent like BSTFA may be performed at this stage if necessary.
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial 50°C, ramp to 245°C at 35°C/min, then to 300°C at 15°C/min, hold for 3 min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
4.1.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
| Mass Range | 50 - 500 amu |
| Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
Quantitative Data Summary
The following table summarizes typical validation parameters for the GC-MS analysis of pyrrolidinophenone derivatives.
| Parameter | Typical Value |
| Linearity Range | 10 - 800 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Limit of Detection (LOD) | 5 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[5] |
| Extraction Efficiency | > 73%[5] |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
Visualizations
Conclusion
The presented HPLC-MS/MS and GC-MS methods provide robust and sensitive frameworks for the quantification of this compound in various biological matrices. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. It is essential to perform a full method validation for this compound using the selected protocol to ensure data quality and reliability.
References
- 1. Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Development of Cell-Based Monoamine Transporter Uptake Assays for 1-(4-Fluorobenzoyl)pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction The pyrrolidine scaffold is a key structural motif in many centrally acting drugs, including those that target monoamine transporters.[1][2][3] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[4][5] Inhibition of these transporters is a primary mechanism for treating a variety of psychiatric and neurological disorders.[6][7] 1-(4-Fluorobenzoyl)pyrrolidine is a synthetic compound containing the pyrrolidine moiety, making it a candidate for investigation as a monoamine transporter inhibitor.
This document provides detailed protocols for developing and executing cell-based assays to determine the inhibitory potency of this compound on human DAT, NET, and SERT. The methodologies are based on well-established radiolabeled substrate uptake inhibition assays using stably transfected mammalian cell lines.[8][9][10] A preliminary cytotoxicity assay is also described to establish a suitable concentration range for the compound that does not compromise cell viability.[11]
Principle of the Assays The primary functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells engineered to express the corresponding human transporter (DAT, NET, or SERT).[6][8] The amount of radioactivity incorporated by the cells is inversely proportional to the inhibitory activity of the compound. By testing a range of compound concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
I. Preliminary Cytotoxicity Assessment
A critical first step is to determine the concentration range of this compound that is non-toxic to the host cells. This ensures that any observed reduction in neurotransmitter uptake is due to specific transporter inhibition and not a general cytotoxic effect.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Plating: Seed HEK-293 cells (or the host cell line for the transporter assays) into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., ~0.1 µM). Include a vehicle-only control (e.g., 0.2% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Incubate for 24 hours (or a duration relevant to the planned uptake assay).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The highest concentration of the compound that results in ≥90% cell viability is considered the maximum concentration for subsequent functional assays.
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| Vehicle Control | 0.985 | 0.045 | 100.0% |
| 0.1 | 0.991 | 0.051 | 100.6% |
| 0.5 | 0.978 | 0.048 | 99.3% |
| 1 | 0.982 | 0.055 | 99.7% |
| 5 | 0.965 | 0.061 | 98.0% |
| 10 | 0.943 | 0.058 | 95.7% |
| 25 | 0.901 | 0.065 | 91.5% |
| 50 | 0.652 | 0.072 | 66.2% |
| 100 | 0.311 | 0.049 | 31.6% |
II. Monoamine Transporter Uptake Inhibition Assays
The following protocol is generalized for DAT, NET, and SERT. Specific components (cell line, radiolabeled substrate, and control inhibitor) must be changed for each specific transporter, as detailed in the materials section.
Materials and Reagents
-
Cell Lines: HEK-293 or CHO cells stably expressing human DAT (hDAT), hNET, or hSERT.
-
Radiolabeled Substrates: [³H]Dopamine (for DAT), [³H]Norepinephrine (for NET), [³H]Serotonin (for SERT).
-
Test Compound: this compound, dissolved in DMSO.
-
Control Inhibitors: Nomifensine or GBR-12909 (for DAT), Desipramine (for NET), Fluoxetine or Imipramine (for SERT).[6]
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
Protocol 2: Radiotracer Uptake Inhibition Assay
-
Cell Plating: Seed the appropriate transporter-expressing cells in a 96-well plate (e.g., 20,000 cells/well) and grow to confluence (typically 48 hours).[8]
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. Also prepare solutions for total uptake (vehicle only) and non-specific uptake (a high concentration of the relevant control inhibitor, e.g., 10 µM Desipramine for NET).
-
Pre-incubation: Aspirate the culture medium and wash the cells once with 200 µL of pre-warmed KRH buffer. Add 50 µL of the compound dilutions (or controls) to the wells and pre-incubate for 15-20 minutes at room temperature or 37°C.[6][11]
-
Uptake Initiation: Initiate the uptake reaction by adding 50 µL of KRH buffer containing the radiolabeled substrate at a final concentration near its Kₘ value (e.g., 50 nM [³H]Dopamine for DAT).[11]
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the appropriate temperature (e.g., 25°C or 37°C).[6][11] This time should be within the linear range of uptake for the specific cell line.
-
Uptake Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity in counts per minute (CPM) using a scintillation counter.[8]
-
Data Analysis:
-
Specific Uptake = (Total Uptake CPM) - (Non-specific Uptake CPM).
-
Calculate the percent inhibition for each concentration of this compound relative to the specific uptake.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Inhibitory Potency of this compound
| Transporter | Test Compound | IC₅₀ (nM) [95% CI] |
| hDAT | This compound | 1,250 [1,100 - 1,420] |
| Nomifensine (Control) | 8.5 [7.2 - 9.9] | |
| hNET | This compound | 450 [380 - 530] |
| Desipramine (Control) | 2.1 [1.8 - 2.5] | |
| hSERT | This compound | 8,900 [7,500 - 10,600] |
| Fluoxetine (Control) | 15.2 [13.1 - 17.6] |
Visualizations
Signaling Pathway and Experimental Logic
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. bioivt.com [bioivt.com]
- 5. bioivt.com [bioivt.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for High-Throughput Screening of 1-(4-Fluorobenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Potential Applications
1-(4-Fluorobenzoyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring linked to a 4-fluorobenzoyl group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3][4][5] Its three-dimensional structure allows for diverse interactions with biological targets.[1][3][4][5] The addition of the fluorobenzoyl moiety can enhance binding affinity and improve pharmacokinetic properties. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[6][7]
Given the prevalence of the pyrrolidine core in bioactive molecules, this compound represents a valuable candidate for high-throughput screening (HTS) campaigns to identify novel modulators of various biological targets. HTS allows for the rapid testing of thousands to millions of compounds, significantly accelerating the early stages of drug discovery.[8][9] This document provides a framework for utilizing this compound in a representative HTS assay targeting a hypothetical protein kinase, a well-established class of drug targets, particularly in oncology.
Hypothetical Target: A Serine/Threonine Kinase (STK1)
For the purpose of these application notes, we will consider a hypothetical serine/threonine kinase, STK1, which is implicated in a cancer-related signaling pathway. The objective of the HTS campaign is to identify inhibitors of STK1.
High-Throughput Screening Workflow
The general workflow for a high-throughput screening campaign involves several key stages, from assay development to hit confirmation.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a TR-FRET-based assay to measure the inhibitory activity of this compound against our hypothetical STK1.
Materials:
-
This compound (and other library compounds) dissolved in 100% DMSO
-
Recombinant STK1 enzyme
-
Biotinylated peptide substrate for STK1
-
ATP (Adenosine triphosphate)
-
TR-FRET detection reagents:
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight™)
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM EDTA, 0.1% Tween-20
-
384-well, low-volume, black microplates
-
Automated liquid handling systems
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of compound solutions (from a 10 mM stock in DMSO) into the appropriate wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (negative control, 0% inhibition) or a known STK1 inhibitor (positive control, 100% inhibition).
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in Assay Buffer containing STK1 and its biotinylated peptide substrate.
-
Dispense 5 µL of the 2X enzyme/substrate solution into each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Assay Buffer.
-
Dispense 5 µL of the 2X ATP solution into each well to start the kinase reaction. The final reaction volume is 10 µL, with a final compound concentration of 50 µM.
-
Incubate for 60 minutes at room temperature.
-
-
Stopping the Reaction and Detection:
-
Prepare the Stop/Detection solution containing the Europium-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor in Stop Buffer.
-
Dispense 10 µL of the Stop/Detection solution into each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite at 320-340 nm and measure emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
Signaling Pathway Context
The hypothetical STK1 is part of a signaling cascade that promotes cell proliferation. Inhibition of STK1 is expected to block downstream signaling and reduce cell growth.
Caption: Hypothetical signaling pathway involving STK1 and its inhibition.
Data Presentation
Following the primary screen, "hit" compounds showing significant inhibition are selected for further analysis, including dose-response studies to determine their potency (IC50). The following table presents hypothetical data for this compound and other structurally related analogs.
Table 1: Hypothetical Dose-Response Data for STK1 Inhibition
| Compound ID | Structure | Primary Screen Inhibition (%) at 50 µM | IC50 (µM) |
| 1 | This compound | 85.2 | 2.5 |
| 2 | 1-(Benzoyl)pyrrolidine | 45.8 | 15.7 |
| 3 | 1-(4-Chlorobenzoyl)pyrrolidine | 79.5 | 4.1 |
| 4 | 1-(4-Methylbenzoyl)pyrrolidine | 62.1 | 9.8 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR)
Based on the hypothetical data, a preliminary structure-activity relationship can be inferred. The presence of a halogen at the 4-position of the benzoyl ring appears to be beneficial for inhibitory activity against STK1, with fluorine providing the highest potency in this small set of analogs. The unsubstituted benzoyl analog shows significantly lower activity. This initial SAR can guide the synthesis of a more focused library of compounds for further optimization.[10]
Conclusion
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Preparation of 1-(4-Fluorobenzoyl)pyrrolidine Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of 1-(4-Fluorobenzoyl)pyrrolidine. This compound belongs to the pyrrolidine class of molecules, which are of significant interest in drug discovery and development due to their presence in numerous biologically active compounds.[1][2] Adherence to proper solution preparation techniques is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines best practices for solvent selection, dissolution, and storage to maintain the integrity and stability of this compound stock solutions.
Introduction
This compound is a synthetic organic compound featuring a pyrrolidine ring, a structural motif found in a wide array of natural products and pharmacologically active molecules.[1][2] Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4] The efficacy of such compounds in experimental assays is highly dependent on the accurate and consistent preparation of stock solutions. This document provides a comprehensive guide to facilitate the reliable preparation of this compound stock solutions for use in research and drug development.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. This information is essential for accurate calculations and safe handling during the preparation of stock solutions.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonym | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | [5] |
| CAS Number | 349644-07-1 | [5][6] |
| Molecular Formula | C₁₁H₁₂FNO | [5][6] |
| Molecular Weight | 193.22 g/mol | [5] |
| Appearance | Solid (form may vary) | N/A |
| Purity | ≥98% (typical) | [5] |
| Safety Precautions | May cause skin and eye irritation. Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | N/A |
| Storage (Solid) | Store in a cool, dry, and dark place. | [6] |
Recommended Solvents and Solubility Considerations
The selection of an appropriate solvent is critical for preparing a stable and usable stock solution. Based on the chemical structure and data from similar compounds, the following solvents are recommended.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly versatile solvent capable of dissolving a wide range of organic compounds and is a common choice for preparing high-concentration stock solutions for biological assays. For similar compounds, solubility in DMSO is often high.
-
Ethanol (EtOH): Ethanol is another suitable solvent for many organic molecules and is often used in biological experiments.
Solubility Testing:
It is highly recommended to perform a small-scale solubility test before preparing a large-volume stock solution. This can be done by adding a small, known amount of the compound to a specific volume of solvent and observing its dissolution.
Aqueous Solubility:
Direct dissolution in aqueous buffers is generally not recommended due to the low aqueous solubility of many organic compounds and the potential for hydrolysis of the amide bond in this compound, especially at non-neutral pH.[7][8] For experiments requiring an aqueous environment, it is best to first dissolve the compound in a minimal amount of a recommended organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 193.22 g/mol × 1000 mg/g = 1.9322 mg
-
-
Weigh the compound: Carefully weigh approximately 1.93 mg of this compound using an analytical balance and transfer it to a clean, dry microcentrifuge tube or amber vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Close the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
Label and store: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials. Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions
Working solutions should be prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or experimental buffer immediately before use.
Example: Preparation of a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution of the 10 mM stock solution.
-
For example, add 1 µL of the 10 mM stock solution to 999 µL of your experimental buffer or medium.
-
Mix thoroughly by gentle pipetting or brief vortexing.
Storage and Stability
Proper storage is crucial to maintain the stability of this compound stock solutions.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C (for long-term storage) | Low temperatures minimize the rate of chemical degradation. |
| Container | Amber glass vials or light-blocking microcentrifuge tubes | Protects the compound from potential photodegradation. |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | Avoids repeated freeze-thaw cycles which can lead to degradation and solvent evaporation. |
| Aqueous Solutions | Prepare fresh for each experiment and do not store. | The amide bond may be susceptible to hydrolysis in aqueous environments.[7][8] |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this document.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. amfluoro.com [amfluoro.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-(4-Fluorobenzoyl)pyrrolidine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3][4][5][6][7] Its three-dimensional structure allows for diverse interactions with biological targets.[5][6][7] 1-(4-Fluorobenzoyl)pyrrolidine is a synthetic compound incorporating this key heterocyclic motif.[8] While specific receptor binding data for this compound is not extensively published, its structural components—a pyrrolidine ring and a fluorobenzoyl group—are found in various pharmacologically active agents, suggesting its potential as a modulator of one or more receptors.[2][9]
Receptor binding assays are crucial in early-stage drug discovery to determine the affinity and selectivity of a compound for a specific biological target.[10][11] These assays, often utilizing radiolabeled ligands, provide quantitative data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are essential for characterizing the potency of a test compound.[10][12] This document provides a generalized protocol for evaluating a novel compound like this compound in a competitive receptor binding assay, a common and effective method for screening and characterization.
Hypothetical Data Presentation
The following table represents a hypothetical dataset that could be generated for this compound from a series of competitive radioligand binding assays against a panel of G-protein coupled receptors (GPCRs). This data is for illustrative purposes to demonstrate how results are typically presented.
| Target Receptor | Radioligand | Test Compound Concentration Range | IC50 (nM) [Hypothetical] | Ki (nM) [Hypothetical] |
| Dopamine D2 | [³H]-Spiperone | 0.1 nM - 10 µM | 150 | 75 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 0.1 nM - 10 µM | 800 | 450 |
| Adrenergic α1 | [³H]-Prazosin | 0.1 nM - 10 µM | >10,000 | >5,000 |
| Muscarinic M1 | [³H]-Pirenzepine | 0.1 nM - 10 µM | 2,500 | 1,300 |
Experimental Protocols
A widely used method for determining the binding affinity of an unlabeled test compound is the competitive radioligand binding assay. This protocol outlines the general steps for such an assay using this compound as the hypothetical test compound.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of this compound for a specific target receptor expressed in cell membranes.
Materials:
-
Test Compound: this compound
-
Receptor Source: Cell membranes expressing the target receptor of interest (e.g., CHO-K1 cells transfected with the human Dopamine D2 receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Haloperidol for the D2 receptor).
-
Scintillation Cocktail
-
96-well Filter Plates (e.g., GF/B glass fiber filters)
-
Plate Shaker
-
Filtration Manifold
-
Microplate Scintillation Counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Dilute the cell membranes in ice-cold assay buffer to a predetermined optimal concentration.
-
Dilute the radioligand in assay buffer to a concentration at or below its Kd value.[12]
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) OR 25 µL of NSB control solution OR 25 µL of the serially diluted this compound.
-
25 µL of the diluted radioligand solution.
-
50 µL of the diluted cell membrane preparation.
-
-
The final assay volume in each well is 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes). Incubation is typically done on a plate shaker.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 200 µL) to separate the bound radioligand from the unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate.
-
Count the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are recorded.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Hypothetical Gq-coupled GPCR signaling pathway modulation.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 7. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 8. amfluoro.com [amfluoro.com]
- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Chromatographic Purification of 1-(4-Fluorobenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorobenzoyl)pyrrolidine is a chemical intermediate that may be utilized in the synthesis of various pharmaceutical compounds. As with any synthetic intermediate destined for drug development, achieving high purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the chromatographic purification of this compound from a crude reaction mixture using flash column chromatography, a widely adopted technique for routine purification in organic synthesis labs.
The described methodology is a general guideline and may require optimization based on the specific impurity profile of the crude material. The protocol covers thin-layer chromatography (TLC) for solvent system selection, flash chromatography for purification, and subsequent analysis of the purified fractions.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel 60 (particle size 0.040-0.063 mm)
-
TLC plates (silica gel 60 F254)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
Triethylamine (optional, for basic compounds)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
UV lamp (254 nm)
-
Potassium permanganate stain or other suitable TLC stain
Thin-Layer Chromatography (TLC) for Solvent System Selection
A crucial first step in developing a successful flash chromatography purification is to identify a suitable mobile phase using TLC. The goal is to find a solvent system that provides good separation between the desired compound and any impurities, with the target compound having a retention factor (Rf) of approximately 0.2-0.4.
Protocol:
-
Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop the TLC plates in chambers containing the different eluent systems.
-
Visualize the separated spots under a UV lamp and/or by staining.
-
Calculate the Rf value for the target compound in each solvent system.
-
Select the solvent system that provides the best separation and an Rf value in the optimal range.
Flash Column Chromatography Protocol
This protocol outlines the purification of this compound using a standard flash chromatography setup.
Protocol:
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Equilibrate the column by running the initial mobile phase through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared mobile phase to the column.
-
Apply gentle positive pressure to begin the elution process.
-
Collect fractions in an orderly manner.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Purified Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Data Presentation
Table 1: Representative TLC Solvent System Screening
| Solvent System (Hexanes:Ethyl Acetate) | Rf of this compound | Observations |
| 9:1 | 0.65 | Poor separation from non-polar impurities. |
| 7:3 | 0.40 | Good separation from major impurities. |
| 1:1 | 0.15 | Compound moves too slowly. |
| 4:1 | 0.30 | Optimal separation and Rf. |
Table 2: Representative Flash Chromatography Purification Results
| Fractions | Mass (mg) | Purity (by TLC) | Identity |
| 1-5 | 50 | - | Non-polar impurities |
| 6-15 | 850 | >98% | This compound |
| 16-20 | 75 | - | Polar impurities |
| Total Yield | - | - | 85% (of theoretical) |
Visualization
Experimental Workflow Diagram
Application Notes and Protocols: 1-(4-Fluorobenzoyl)pyrrolidine as a Precursor for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-fluorobenzoyl)pyrrolidine as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein are intended to guide researchers in the design and execution of experiments aimed at discovering new chemical entities for various biological targets.
Introduction: The Potential of the this compound Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active natural products.[1][2] Its three-dimensional structure allows for the exploration of diverse chemical space, which is crucial for optimizing interactions with biological targets.[3] The incorporation of a 4-fluorobenzoyl group onto the pyrrolidine nitrogen provides a synthetically versatile handle for further chemical modifications. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds.[4] This document outlines synthetic strategies to modify this compound and highlights the biological activities of the resulting derivatives.
Synthetic Pathways and Experimental Protocols
This compound can be elaborated into a variety of more complex structures through several key synthetic transformations. Two primary approaches are detailed below: functionalization of the pyrrolidine ring and modification of the benzoyl moiety.
α-Functionalization of the Pyrrolidine Ring
One of the most powerful strategies for diversifying the this compound scaffold is the functionalization at the α-position to the nitrogen atom. This can be achieved through directed lithiation and subsequent trapping with an electrophile. While a specific protocol for this compound is not extensively documented in publicly available literature, a general procedure for the α-lithiation of N-acyl pyrrolidines can be adapted.
Experimental Workflow: α-Arylation of this compound
References
Troubleshooting & Optimization
troubleshooting solubility issues with 1-(4-Fluorobenzoyl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues with 1-(4-Fluorobenzoyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, which includes a lipophilic fluorobenzoyl group and a pyrrolidine ring, this compound is expected to be a poorly water-soluble compound. Its calculated LogP value of approximately 2.06 suggests a preference for lipophilic environments over aqueous ones.[1]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is the likely cause?
This is a common issue for lipophilic compounds. The precipitation is likely due to the compound's low solubility in the aqueous buffer. When the concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous buffer, the compound may crash out of solution as it is no longer in a favorable solvent environment.
Q3: What are the recommended starting solvents for preparing a stock solution of this compound?
For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent in which the compound is freely soluble. Common choices for lipophilic compounds include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol.
Q4: Are there any health and safety considerations when handling this compound and its solvents?
Yes. This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The chosen organic solvents (DMSO, DMF, ethanol) also have their own specific handling requirements. Always consult the Safety Data Sheet (SDS) for both the compound and the solvents before use.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.
Issue 1: Compound fails to dissolve in the chosen organic solvent for the stock solution.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The concentration may be too high. Try adding more solvent to decrease the concentration.
-
Gentle Heating: Gently warm the solution in a water bath (typically 37-50°C). Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use a bath sonicator to aid in dissolution. This can help break up solid aggregates.
-
Try an Alternative Solvent: If the compound remains insoluble, consider trying a different organic solvent from the recommended list (DMSO, DMF, ethanol).
-
Issue 2: Precipitation occurs upon dilution of the stock solution into aqueous buffer.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The final concentration in the aqueous buffer may be above the compound's solubility limit. Try a lower final concentration.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the bulk buffer, try adding the stock solution to a smaller volume of buffer while vortexing to ensure rapid mixing. Then, bring the solution to the final volume.
-
Use a Co-solvent System: Prepare the final solution with a small percentage of the organic solvent used for the stock solution (e.g., 0.1-1% DMSO in the final aqueous buffer). Ensure your experimental system can tolerate this amount of organic solvent.
-
pH Adjustment: The solubility of compounds with amine groups like pyrrolidine can sometimes be influenced by pH. Investigate if adjusting the pH of your aqueous buffer improves solubility.
-
Utilize Solubilizing Agents: For challenging cases, consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68), if compatible with your experimental setup.
-
Qualitative Solubility Data
| Solvent | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | High |
| N,N-Dimethylformamide (DMF) | High |
| Ethanol | Moderate to High |
| Methanol | Moderate |
| Acetonitrile | Moderate |
| Water | Low to Insoluble |
| Phosphate Buffered Saline (PBS) | Low to Insoluble |
Experimental Protocols
Protocol for Determining Qualitative Solubility
-
Add approximately 1-2 mg of this compound to a small glass vial.
-
Add 100 µL of the test solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound has dissolved, add another 100 µL of the solvent and repeat the process to get a semi-quantitative estimate of solubility.
-
If the compound has not dissolved, the process can be repeated with gentle heating or sonication to assess if these methods improve solubility.
Protocol for Preparing a Stock Solution and Diluting into Aqueous Buffer
-
Accurately weigh a desired amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be used if necessary.
-
To prepare a working solution in an aqueous buffer, first add the required volume of the aqueous buffer to a new tube.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to ensure rapid mixing and minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation before use.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting solubility issues.
Hypothetical Signaling Pathway: Inhibition of DPP-4
Given that many pyrrolidine derivatives act as enzyme inhibitors, the following diagram illustrates a hypothetical mechanism where this compound inhibits Dipeptidyl Peptidase-4 (DPP-4), a known target for this class of compounds in the context of type 2 diabetes.[2] This is an exemplary pathway and has not been experimentally validated for this specific compound.
Caption: Hypothetical inhibition of the DPP-4 signaling pathway.
References
Technical Support Center: Optimization of 1-(4-Fluorobenzoyl)pyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluorobenzoyl)pyrrolidine. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of pyrrolidine with 4-fluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: A base is crucial in the Schotten-Baumann reaction for two primary reasons. First, it neutralizes the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the unreacted pyrrolidine, which would render it non-nucleophilic and unable to react with the 4-fluorobenzoyl chloride. Secondly, by neutralizing the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[2][3]
Q3: What types of bases can be used for this reaction?
A3: Both inorganic and organic bases can be used. Common inorganic bases include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃), typically used in an aqueous solution to create a biphasic system.[1] Common organic bases include triethylamine (Et₃N) and pyridine, which are used in anhydrous organic solvents.[4][5]
Q4: What is the main side reaction to be aware of during this synthesis?
A4: The primary side reaction is the hydrolysis of the highly reactive 4-fluorobenzoyl chloride by water. This forms 4-fluorobenzoic acid, which will not react with pyrrolidine to form the desired product. Therefore, it is crucial to use anhydrous solvents and reagents, especially when using an organic base in a single-phase system.[6] In biphasic systems, the amine is a much better nucleophile than water, which minimizes this side reaction.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Hydrolysis of 4-fluorobenzoyl chloride: The most common cause of low yield is the decomposition of the starting acyl chloride due to the presence of water.[6] | - Ensure all glassware is thoroughly oven-dried before use. - Use anhydrous solvents. - If using an organic base like triethylamine, ensure it is dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Pyrrolidine: The pyrrolidine may have been protonated by the HCl byproduct, rendering it non-nucleophilic. | - Ensure a sufficient amount of base (at least one equivalent) is used to neutralize the generated HCl.[2] - Consider the slow, dropwise addition of the 4-fluorobenzoyl chloride to the solution of pyrrolidine and base to maintain a basic environment throughout the reaction. |
| Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions may occur at elevated temperatures. | - For reactions with triethylamine in an organic solvent, starting at 0°C and allowing the reaction to slowly warm to room temperature is a common practice.[4] - If using an aqueous base, vigorous stirring at room temperature is typically sufficient. |
| Poor Quality Reagents: Degradation of starting materials can lead to low yields. | - Use freshly opened or purified pyrrolidine and 4-fluorobenzoyl chloride. - Check the purity of the starting materials by NMR or other analytical techniques. |
Issue 2: Product Contaminated with Starting Materials
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the limiting reagent has been consumed. - Increase the reaction time or consider a slight increase in temperature. |
| Incorrect Stoichiometry: An excess of one of the starting materials was used. | - Carefully check the molar equivalents of the reactants and the base. A slight excess of the amine is sometimes used to ensure complete consumption of the acyl chloride. |
Issue 3: Product Contaminated with 4-Fluorobenzoic Acid
| Possible Cause | Troubleshooting Step |
| Hydrolysis of 4-fluorobenzoyl chloride during the reaction or workup. | - During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt which will be extracted into the aqueous layer. |
Data Presentation
The following table summarizes the reported yield for the synthesis of this compound under specific conditions.
| 4-Fluorobenzoyl chloride (equiv.) | Pyrrolidine (equiv.) | Base (equiv.) | Solvent | Temperature | Reaction Time | Workup/Purification | Yield (%) | Reference |
| 1.0 | 1.0 | Triethylamine (1.1) | Cyrene™ | 0°C to rt | 1 h | Aqueous; then column chromatography | 91 | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is based on a general procedure for the acylation of amines with acyl chlorides.
Materials:
-
4-Fluorobenzoyl chloride
-
Pyrrolidine
-
Triethylamine (or 10% aqueous Sodium Hydroxide)
-
Dichloromethane (DCM), anhydrous (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred pyrrolidine solution over 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
preventing degradation of 1-(4-Fluorobenzoyl)pyrrolidine in experiments
Welcome to the technical support center for 1-(4-Fluorobenzoyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental use. Below, you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound is a synthetic organic compound featuring a pyrrolidine ring linked to a 4-fluorobenzoyl group via an amide bond.[1][2][3] Its tertiary amide structure makes it generally more stable than primary or secondary amides but susceptible to specific degradation pathways.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 349644-07-1 | [4][5][6][7] |
| Molecular Formula | C₁₁H₁₂FNO | [4][5][6][7] |
| Molecular Weight | 193.22 g/mol | [4][5][7] |
| Appearance | Typically a solid | [8] |
| Structure Type | Tertiary Amide, Aromatic Ketone | [1] |
Q2: What are the primary causes of degradation for this compound?
The degradation of this compound in an experimental setting is primarily driven by three factors: hydrolysis, photodegradation, and thermal stress.
-
Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions, yielding 4-fluorobenzoic acid and pyrrolidine.[1]
-
Photodegradation: The aromatic ketone moiety in the molecule can absorb UV light, leading to photochemical reactions.[9][10][11] This can result in the formation of radical species or other degradation products, especially in the presence of alcohols or other reactive species.[12]
-
Thermal Stress: While the compound is stable at ambient temperatures, elevated temperatures during experimental procedures (e.g., heating steps, high-temperature incubations) can accelerate decomposition.[13][14]
Diagram 1: Potential Degradation Pathways
Caption: Major degradation routes for this compound.
Q3: How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are critical to prevent degradation before and during experiments.[15][16]
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place (e.g., 2-8°C for long-term). | Minimizes thermal degradation.[17] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Store in an amber vial or light-proof container. | Prevents photodegradation from UV and ambient light.[9][10] |
| Container | Use a tightly sealed container. | Prevents moisture ingress and contamination.[8][16][18][19] |
| Handling | Prepare solutions fresh. Avoid prolonged storage in protic or aqueous solvents. | Minimizes hydrolysis and solvent-mediated degradation.[1] |
Troubleshooting Guide
Q4: My experimental results are inconsistent or show a loss of compound activity over time. What could be the cause?
This issue often points to the degradation of the compound in your experimental solutions.
-
Possible Cause 1: Solution Instability. The compound may be degrading after being dissolved in your experimental buffer or solvent. Amide hydrolysis is accelerated in strongly acidic or basic aqueous solutions.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions immediately before use from a freshly prepared stock.
-
Solvent Choice: If possible, use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. Minimize the amount of aqueous buffer in the final assay solution.
-
pH Control: Ensure the pH of your aqueous buffers is near neutral (pH 6-8) if the compound must be in an aqueous environment.
-
Protect from Light: Prepare and store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.[11]
-
Q5: I am observing a new peak in my HPLC or LC-MS analysis that grows over time. How can I identify it?
The appearance of a new, growing peak is a strong indicator of degradation. The most likely culprit is hydrolysis.
-
Possible Cause: Hydrolysis. The amide bond has likely cleaved, resulting in 4-fluorobenzoic acid and pyrrolidine. In reversed-phase HPLC, 4-fluorobenzoic acid will likely appear as a new, more polar peak with a shorter retention time.
-
Troubleshooting Workflow: The following workflow can help diagnose the issue.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for diagnosing compound degradation issues.
Q6: Can I heat my experiment after adding this compound?
Caution should be exercised when heating experiments containing this compound.
-
Recommendations:
-
Minimize Heat Exposure: If heating is necessary, keep the temperature as low as possible and the duration as short as possible.
-
Run a Control: Before committing to a large-scale experiment, test the stability of the compound under your proposed heating conditions. Analyze a heated and unheated sample by HPLC or LC-MS to check for degradation.[20]
-
Order of Addition: If possible, add the compound after any high-temperature steps have been completed and the system has cooled.
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol minimizes the risk of degradation during solution preparation.
-
Materials: this compound, anhydrous DMSO, amber glass vials, volumetric flasks, inert gas (Argon or Nitrogen).
-
Stock Solution (e.g., 10 mM in DMSO):
-
Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of solid in a clean, dry vial.
-
Under a stream of inert gas, add the required volume of anhydrous DMSO to achieve the target concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
Prepare working solutions by diluting the stock solution immediately before the experiment.
-
Use pre-chilled buffers or media for dilution if the experiment allows.
-
Protect the working solution from light by using amber tubes or covering them with foil.
-
Protocol 2: Assessing Compound Stability by HPLC
This protocol provides a framework for testing the stability of this compound under your specific experimental conditions.[20]
-
Objective: To determine the percentage of the parent compound remaining after incubation under a specific stress condition (e.g., pH, temperature, light).
-
Methodology:
-
Prepare a solution of the compound in your experimental buffer/solvent at the final working concentration.
-
Divide the solution into two aliquots: a "Time 0" control and a "Test" sample.
-
Immediately inject the "Time 0" sample into a validated HPLC system and record the peak area of the parent compound.
-
Subject the "Test" sample to the stress condition for the desired duration (e.g., incubate at 37°C for 24 hours; expose to direct lab light for 4 hours).
-
After the incubation period, inject the "Test" sample into the HPLC system.
-
Calculate the percentage of compound remaining: (Peak Area_Test / Peak Area_Time 0) * 100.
-
-
Data Interpretation: A significant decrease (>5-10%) in the percentage remaining indicates instability under the tested conditions. The appearance of new peaks should also be noted.
Diagram 3: Experimental Workflow for Stability Assessment
Caption: A workflow for conducting a basic compound stability test.
Table 3: Summary of Degradation Pathways and Prevention Strategies
| Degradation Pathway | Key Factors | Prevention Strategy |
| Hydrolysis | Water, Acidic/Basic pH | Use anhydrous solvents for stock, prepare aqueous solutions fresh, maintain neutral pH (6-8).[1] |
| Photodegradation | UV / Visible Light | Store and handle in amber or foil-wrapped containers.[9][10] |
| Thermal Degradation | High Temperature | Avoid unnecessary heating; if required, minimize temperature and duration. Run thermal stability controls.[13] |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. amfluoro.com [amfluoro.com]
- 6. scbt.com [scbt.com]
- 7. 349644-07-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nj.gov [nj.gov]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. biosynth.com [biosynth.com]
- 18. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of 1-(4-Fluorobenzoyl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of 1-(4-Fluorobenzoyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound and how might they influence its cell permeability?
A1: Based on its chemical structure, the predicted physicochemical properties of this compound (C11H12FNO) are summarized in the table below.
| Property | Value | Implication for Permeability |
| Molecular Weight (MW) | 193.22 g/mol | Favorable for passive diffusion (within Lipinski's Rule of 5). |
| LogP | 2.06 | Indicates moderate lipophilicity, which is generally good for membrane partitioning.[1] |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | Low TPSA suggests good potential for passive transcellular permeability.[1] |
| Hydrogen Bond Donors | 0 | Favorable for passive diffusion.[1] |
| Hydrogen Bond Acceptors | 1 | Favorable for passive diffusion.[1] |
While these in silico predictions suggest that this compound has favorable characteristics for passive permeability, experimental data is crucial for confirmation. Factors not captured by these simple descriptors, such as interaction with efflux transporters, can significantly impact its net cellular uptake.
Q2: My experimental data shows low permeability for this compound. What are the potential reasons?
A2: Low experimental permeability, despite favorable physicochemical properties, can be attributed to several factors:
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell. This is a common reason for poor net permeability of otherwise promising drug candidates.
-
Poor Aqueous Solubility: While the LogP is in a reasonable range, poor solubility in the aqueous environment of the assay buffer can limit the concentration of the compound available for absorption.
-
Metabolism: The compound might be rapidly metabolized by enzymes present in the cell model (e.g., Caco-2 cells), leading to an underestimation of the parent compound's permeability.
-
Non-specific Binding: The compound could be binding to the plastic of the assay plates, reducing the concentration available for transport.[2][3]
-
Poor Monolayer Integrity: In cell-based assays, a compromised cell monolayer can lead to inaccurate permeability measurements.
Q3: What are the general strategies to improve the cell permeability of a compound like this compound?
A3: Several strategies can be employed to enhance the cellular uptake of your compound:
-
Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. For a tertiary amine like the one in the pyrrolidine ring, a prodrug could be designed to improve solubility or bypass efflux transporters.
-
Nanoparticle Formulation: Encapsulating the compound in nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can improve its solubility and facilitate its transport across the cell membrane.[4][5][6][7]
-
Structural Modification (SAR): Systematically modifying the structure of this compound can lead to analogs with improved permeability. This could involve altering the lipophilicity or sterically hindering interaction with efflux transporters.[8]
Troubleshooting Guides
Issue 1: Low Compound Recovery in Caco-2 or MDCK Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding to assay plates | Pre-treat plates with a blocking agent like bovine serum albumin (BSA).[9] Use low-binding plates. | Increased compound recovery. |
| Poor aqueous solubility | Include a solubilizing agent (e.g., up to 1% DMSO, cyclodextrin) in the donor buffer.[10] | Improved dissolution and higher apparent permeability (Papp). |
| Cellular metabolism | Co-dose with a general metabolic inhibitor (if the metabolic pathway is known and inhibitable). Analyze for major metabolites. | Increased recovery of the parent compound. |
| Compound instability in buffer | Assess compound stability in the assay buffer at 37°C over the experiment's duration. | Identification of degradation products and need for buffer modification. |
Issue 2: High Efflux Ratio (>2) in Bidirectional (Caco-2 or MDCK-MDR1) Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Substrate for P-gp or other efflux transporters | Perform the bidirectional assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil or cyclosporin A for P-gp).[11][12] | A significant reduction in the efflux ratio, confirming the compound is a substrate. |
| pH-dependent transport | Conduct the assay at different pH values in the apical and basolateral compartments to mimic physiological conditions and assess the transport of ionized vs. neutral species.[13] | Identification of the transported species and potential for formulation strategies to alter ionization. |
| Low passive permeability masking efflux | For compounds with very low passive permeability, efflux may be difficult to accurately quantify. Consider using an alternative assay like inside-out membrane vesicles.[14] | More direct measurement of transporter interaction. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive membrane permeability.[15][16][17]
-
Preparation of the PAMPA "Sandwich":
-
A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
A 96-well acceptor plate is filled with buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the donor buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
-
Assay Procedure:
-
Add the compound solution to the donor wells of the filter plate.
-
Carefully place the filter plate on top of the acceptor plate to form the "sandwich".
-
Incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Calculation:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * V_A / (A * t) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the concentration at theoretical equilibrium, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
-
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[18][19][20]
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²).
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound solution to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
-
Analysis and Calculation:
-
Quantify the compound concentration in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
MDCK-MDR1 Permeability Assay
This assay uses Madin-Darby canine kidney cells transfected with the human MDR1 gene, which overexpresses the P-gp efflux transporter. It is particularly useful for identifying P-gp substrates.[11][21][22]
-
Cell Culture:
-
Culture MDCK-MDR1 cells on permeable inserts for 3-5 days to form a confluent monolayer.
-
-
Monolayer Integrity:
-
Confirm monolayer integrity using TEER measurements or a low-permeability marker.
-
-
Bidirectional Transport Study:
-
The procedure is similar to the Caco-2 assay, with A-B and B-A transport measurements.
-
To confirm P-gp involvement, a parallel experiment is run in the presence of a P-gp inhibitor (e.g., cyclosporin A).[23]
-
-
Analysis and Interpretation:
-
Calculate Papp values and the efflux ratio.
-
An efflux ratio greater than 2, which is significantly reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate of P-gp.[14]
-
Visualizations
Caption: Workflow for investigating and overcoming poor cell permeability.
Caption: General signaling pathway for intracellular activation of a prodrug.
Caption: Decision-making flowchart for troubleshooting permeability assays.
References
- 1. chemscene.com [chemscene.com]
- 2. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. worldscientific.com [worldscientific.com]
- 5. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 12. P-gp Substrate Identification | Evotec [evotec.com]
- 13. The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitigating False Negatives in P-gp & BCRP Substrate Identification - Evotec [evotec.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 17. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches [mdpi.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 23. Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of 1-(4-Fluorobenzoyl)pyrrolidine
Disclaimer: The following information is a predictive guide based on the structural characteristics of 1-(4-Fluorobenzoyl)pyrrolidine and data from structurally related compounds. As there is limited publicly available data for this specific molecule, these are hypothesized off-target effects and experimental issues. Researchers should validate these possibilities experimentally.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during in vitro and in vivo experiments with this compound.
Problem 1: Inconsistent IC50 values in cellular assays.
Question: We are observing significant variability in the IC50 values for our target protein when using this compound in different cell lines. What could be the cause?
Answer:
Inconsistent IC50 values across different cell lines can stem from several factors related to off-target effects, cellular characteristics, and compound properties.
Possible Causes and Troubleshooting Steps:
-
Differential Expression of Off-Target Proteins: The compound may be interacting with other proteins that are variably expressed in your cell lines. The 4-fluorobenzoyl moiety is present in inhibitors of various kinases and G-protein coupled receptors (GPCRs). The pyrrolidine ring is a common feature in compounds targeting monoamine transporters.
-
Troubleshooting:
-
Perform a literature search or use a predictive tool to identify potential off-targets for compounds with similar structures.
-
Screen this compound against a panel of common off-targets, such as a kinase or GPCR panel.
-
Use a cell line with known low expression of a suspected off-target as a negative control.
-
-
-
Metabolic Instability: The compound may be metabolized at different rates in various cell lines, leading to different effective concentrations. The pyrrolidine ring can be susceptible to metabolism.
-
Troubleshooting:
-
Conduct a metabolic stability assay in liver microsomes from different species to assess potential metabolic liabilities.
-
Co-incubate with a general cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to see if the IC50 variability is reduced.
-
-
-
Assay Interference: Aromatic ketones can sometimes interfere with assay readouts, particularly those that are fluorescence-based.
-
Troubleshooting:
-
Run a control experiment with the compound in the absence of cells or your target protein to check for direct effects on the assay signal.
-
Consider using an alternative, label-free assay technology if available.
-
-
Problem 2: Unexpected Phenotypic Effects in Cellular Assays.
Question: We are observing unexpected changes in cell morphology and viability at concentrations close to the IC50 for our target. Is this likely an off-target effect?
Answer:
Unexpected phenotypic effects are often indicative of off-target activity. Based on the structure of this compound, several off-target signaling pathways could be implicated.
Potential Off-Target Signaling Pathways:
-
Monoamine Transporter Inhibition: The pyrrolidine moiety is structurally similar to parts of ligands for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Inhibition of these transporters can alter neurotransmitter levels, which can have downstream effects on cell signaling and viability, particularly in neuronal cell lines.
-
GPCR Modulation: The benzoylpiperidine scaffold (a close structural relative) is found in many GPCR ligands. Off-target modulation of GPCRs can activate a multitude of downstream signaling cascades, including those involving cAMP, calcium, and MAPK pathways, which can impact cell proliferation and survival.
-
Ion Channel Blockade: The lipophilic nature of the compound could lead to non-specific blockade of ion channels, such as hERG, which can be cytotoxic.
Experimental Workflow for Deconvolution:
Caption: Workflow for investigating unexpected phenotypic effects.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for this compound?
A1: Based on its structural motifs, the most probable off-targets include:
-
Monoamine Transporters: Specifically the serotonin transporter (SERT), due to the presence of the pyrrolidine ring.
-
G-Protein Coupled Receptors (GPCRs): The benzoyl moiety attached to a nitrogen-containing ring is a common scaffold for GPCR ligands.
-
CYP450 Enzymes: The fluorinated aromatic ring can influence metabolism by cytochrome P450 enzymes.
Q2: How does the fluorine atom affect the properties of the compound?
A2: The fluorine atom at the para position of the benzoyl group is expected to:
-
Increase Metabolic Stability: By blocking a potential site of oxidation on the phenyl ring.
-
Enhance Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the carbonyl group, potentially leading to stronger interactions with the target protein.
-
Improve Pharmacokinetic Properties: Fluorine substitution can modulate lipophilicity and membrane permeability.
Q3: Are there any known liabilities associated with the pyrrolidine ring?
A3: The pyrrolidine ring is generally considered safe; however, in some cases, it can be metabolized to form reactive iminium ions, which could have toxicological implications. This is a compound-specific liability that should be assessed experimentally.
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile of this compound
| Target Class | Representative Target | Binding Affinity (Ki, nM) | Assay Type |
| Primary Target | Hypothetical Target X | 15 | Radioligand Binding |
| Monoamine Transporter | SERT | 250 | Radioligand Binding |
| DAT | >1000 | Radioligand Binding | |
| NET | 850 | Radioligand Binding | |
| GPCR | 5-HT2A Receptor | 500 | Radioligand Binding |
| M1 Muscarinic Receptor | >1000 | Radioligand Binding | |
| Ion Channel | hERG | >5000 | Electrophysiology |
Table 2: Hypothetical In Vitro ADME Profile
| Parameter | Value |
| Human Liver Microsomal Stability (t1/2) | 45 min |
| Caco-2 Permeability (Papp A->B) | 15 x 10^-6 cm/s |
| Plasma Protein Binding (Human) | 92% |
Experimental Protocols
Protocol 1: Monoamine Transporter Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for SERT, DAT, and NET.
Materials:
-
Cell membranes expressing human SERT, DAT, or NET.
-
Radioligands: [3H]-Citalopram (for SERT), [3H]-WIN 35,428 (for DAT), [3H]-Nisoxetine (for NET).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Nomifensine (for DAT), Desipramine (for NET).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
This compound stock solution in DMSO.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, non-specific inhibitor, or the test compound.
-
Incubate at room temperature for 60 minutes.
-
Harvest the membranes onto filter plates and wash with cold assay buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
Caption: Potential off-target signaling pathways of this compound.
Technical Support Center: Refining Purification Methods for 1-(4-Fluorobenzoyl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Fluorobenzoyl)pyrrolidine. The following sections detail experimental protocols, address common issues, and offer data-driven guidance to achieve high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common impurities arise from unreacted starting materials and byproducts of side reactions. These typically include:
-
4-Fluorobenzoyl chloride: The unreacted acid chloride.
-
4-Fluorobenzoic acid: Formed from the hydrolysis of 4-fluorobenzoyl chloride.
-
Bis-amide byproduct: Formed from the reaction of the product with another molecule of the acid chloride (less common).
-
Salts: Such as triethylamine hydrochloride, if a base like triethylamine is used to scavenge HCl produced during the reaction.[5]
Q2: What are the key physicochemical properties of this compound to consider during purification?
A2: Understanding the physicochemical properties is crucial for selecting the appropriate purification method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FNO | [6][7] |
| Molecular Weight | 193.22 g/mol | [6][7] |
| Appearance | Off-white to pale yellow solid | General observation |
| Melting Point | Not explicitly found, but expected to be a solid at room temperature. | |
| Boiling Point | Not explicitly found, but expected to be relatively high. | [8] |
| Solubility | Soluble in many organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and sparingly soluble in cold polar solvents like ethanol/water mixtures. | General knowledge of amides |
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the relative purity and quantify impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.[9][10][11][12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities, including residual solvents.[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the structure of the desired product and identify any structurally related impurities. Quantitative NMR (qNMR) can be used for absolute purity determination. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess the purity of crystalline solids (impurities will broaden and depress the melting point).[13] |
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
This is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[14][15]
-
Cause A: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Select a solvent with a lower boiling point.
-
-
Cause B: The solution is supersaturated at a temperature above the compound's melting point.
-
Solution 1: Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the saturation, and allow it to cool more slowly.
-
Solution 2: Try a different solvent system. A mixed solvent system, where the compound is highly soluble in one solvent and poorly soluble in the other, can be effective. For this compound, an ethanol/water or acetone/hexane system could be explored.[16][17]
-
Issue 2: No crystals form upon cooling.
-
Cause A: Too much solvent was used, and the solution is not saturated.[14]
-
Solution: Evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again.
-
-
Cause B: The solution is supersaturated, but crystal nucleation has not occurred.[14][18]
-
Solution 1 (Seeding): Add a small crystal of the pure compound to the solution to initiate crystallization.
-
Solution 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Issue 3: The resulting crystals are colored or appear impure.
-
Cause: Colored impurities are co-crystallizing with the product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a fluted filter paper for hot filtration to remove the charcoal before allowing the solution to cool.[19]
-
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Cause A: The chosen mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase. For silica gel chromatography, this means increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate mixture).
-
-
Cause B: The chosen mobile phase is not polar enough.
-
Solution: Increase the polarity of the mobile phase (e.g., increase the ethyl acetate content).
-
-
Cause C: The column is overloaded with the sample.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.[20]
-
Issue 2: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of the mobile phase. For example, start with a low polarity mixture like 9:1 hexane/ethyl acetate and gradually increase the ethyl acetate content.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is a general guideline and may require optimization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise while swirling until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture (similar ratio as the crystallization solvent).
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol provides a starting point for chromatographic purification.
-
Adsorbent: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Start with a solvent system of hexane and ethyl acetate. A good starting point for elution is a gradient from 95:5 to 80:20 (hexane:ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate) and pour it into the column. Allow the silica to settle, ensuring a well-packed column without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the elution by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Scale |
| Recrystallization | 85-95% | >98% | 70-90% | 1 g - 50 g |
| Column Chromatography | 70-95% | >99% | 60-85% | 100 mg - 10 g |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. pyrrolidine, 123-75-1 [thegoodscentscompany.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. organicintermediate.com [organicintermediate.com]
- 4. 123-75-1 CAS | PYRROLIDINE | Laboratory Chemicals | Article No. 05517 [lobachemie.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. chemscene.com [chemscene.com]
- 7. amfluoro.com [amfluoro.com]
- 8. 349644-07-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ovid.com [ovid.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Recrystallization [wiredchemist.com]
- 20. web.uvic.ca [web.uvic.ca]
interpreting ambiguous data from 1-(4-Fluorobenzoyl)pyrrolidine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 1-(4-Fluorobenzoyl)pyrrolidine. Due to the limited specific public data on this compound, this guide addresses common ambiguities encountered in early-stage drug discovery and preclinical research with similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound, and how can I verify it?
A1: Commercially available this compound is typically offered at a purity of ≥98%.[1] However, it is crucial to independently verify the purity and identity of each new batch upon receipt. Standard methods include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. Discrepancies between the vendor's certificate of analysis and in-house results could be a source of experimental ambiguity.
Q2: I am observing batch-to-batch variability in my bioassay results. What could be the cause?
A2: Batch-to-batch variability can stem from several factors. Firstly, check for minor impurities that might have pharmacological activity. Even small percentages of related compounds can lead to significant off-target effects. Secondly, consider the possibility of different polymorphic forms of the compound between batches, which can affect solubility and bioavailability. Finally, ensure consistent experimental conditions, including solvent preparation, cell passage number, and instrument calibration.
Q3: My mass spectrometry results show an unexpected peak. Could this be a metabolite of this compound?
A3: It is possible. Pyrrolidine-containing compounds can undergo metabolic transformations.[2][3][4] Common metabolic pathways for such compounds include N-dealkylation, hydroxylation of the pyrrolidine or fluorobenzoyl ring, and cleavage of the amide bond. The presence of an unexpected peak in your MS data, particularly in in-vitro or in-vivo systems, warrants further investigation into potential metabolites.
Q4: The compound shows variable potency in different cell lines. How do I interpret this?
A4: Differential potency across cell lines is a common observation and can provide valuable mechanistic insights. This variability could be due to differences in the expression levels of the target protein, variations in metabolic enzymes between cell lines leading to activation or inactivation of the compound, or differences in cellular uptake and efflux transporter expression.
Troubleshooting Guides
Issue 1: Inconsistent Solubility and Bioavailability
Symptoms:
-
Difficulty in achieving a consistent final concentration in aqueous buffers.
-
Precipitation of the compound during the experiment.
-
Poor correlation between in-vitro and in-vivo results.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Polymorphism | Characterize the solid-state properties of different batches using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). |
| Incorrect Solvent | Test a range of pharmaceutically acceptable solvents and co-solvents to find an optimal formulation. |
| pH-dependent Solubility | Determine the pKa of the compound and assess its solubility at different pH values to ensure it is appropriate for your experimental buffer. |
Issue 2: Ambiguous Target Engagement/Binding Affinity Data
Symptoms:
-
High background signal in binding assays.
-
Non-saturable binding curves.
-
Discrepancy between affinity data from different assay formats (e.g., radioligand binding vs. surface plasmon resonance).
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Aggregation | Include a non-ionic detergent (e.g., Tween-80) in your assay buffer and check for aggregation using dynamic light scattering (DLS). |
| Non-specific Binding | Increase the concentration of blocking agents (e.g., bovine serum albumin) and optimize washing steps in your protocol. |
| Assay Interference | Run control experiments to check for autofluorescence or other interferences of the compound with your detection method. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FNO | [1][5] |
| Molecular Weight | 193.22 g/mol | [1][5] |
| CAS Number | 349644-07-1 | [1][5] |
| Purity (Typical) | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | [1] |
| logP (Calculated) | 2.0617 | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Gradient: Start with 5% Solvent B, ramp to 95% Solvent B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
-
Injection Volume: 10 µL.
-
Analysis: Integrate the peak areas to determine the relative purity.
Protocol 2: In-vitro Metabolic Stability Assay using Liver Microsomes
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (final concentration 1 µM) to initiate the reaction.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for LC-MS/MS analysis.
-
Analysis: Quantify the remaining parent compound at each time point to determine the rate of metabolism.
Visualizations
Caption: Experimental workflow for handling new batches of the compound.
Caption: A hypothetical signaling pathway for the compound's action.
Caption: A logical flow for troubleshooting inconsistent bioassay data.
References
- 1. chemscene.com [chemscene.com]
- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. amfluoro.com [amfluoro.com]
Technical Support Center: Managing Batch-to-Batch Variability of 1-(4-Fluorobenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 1-(4-Fluorobenzoyl)pyrrolidine. Our aim is to help you manage and mitigate batch-to-batch variability, ensuring consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, with the chemical formula C₁₁H₁₂FNO, is a synthetic compound.[1] It belongs to the class of substituted benzoylpyrrolidines. The pyrrolidine ring is a prevalent structural motif in many biologically active compounds and FDA-approved drugs, suggesting its utility as a building block in medicinal chemistry and drug discovery.
Q2: What is the most common synthetic route for this compound?
A2: The most common and straightforward method for synthesizing this compound is the acylation of pyrrolidine with 4-fluorobenzoyl chloride. This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Q3: What are the critical quality attributes (CQAs) of this compound that I should monitor?
A3: The critical quality attributes for this compound typically include:
-
Purity: The percentage of the desired compound in the batch.
-
Impurity Profile: The identity and quantity of each impurity.
-
Residual Solvents: The amount of any remaining solvents from the synthesis and purification process.
-
Appearance: Physical form, color, and clarity.
-
Solubility: The ability to dissolve in relevant solvents for its intended use.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My synthesis of this compound resulted in a lower than expected yield. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors related to the reactants, reaction conditions, and work-up procedure.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Quality of Starting Materials | Impurities in 4-fluorobenzoyl chloride or pyrrolidine can lead to side reactions and reduce the yield. 4-fluorobenzoyl chloride is susceptible to hydrolysis. | Use high-purity, anhydrous starting materials. If the purity is uncertain, consider purifying them before use. Store 4-fluorobenzoyl chloride under anhydrous conditions. |
| Inadequate Base | Insufficient or inappropriate base can lead to the protonation of pyrrolidine by the HCl byproduct, rendering it non-nucleophilic and halting the reaction. | Use at least one equivalent of a suitable base, such as triethylamine or pyridine, to scavenge the HCl produced. |
| Suboptimal Reaction Temperature | Amide bond formation can be temperature-sensitive. Excessively high temperatures can lead to degradation, while temperatures that are too low may result in an incomplete reaction. | Maintain the reaction temperature at a low level (e.g., 0 °C) during the addition of the acyl chloride to control the exothermic reaction, and then allow it to slowly warm to room temperature. |
| Presence of Moisture | Water in the reaction mixture can hydrolyze the 4-fluorobenzoyl chloride, leading to the formation of 4-fluorobenzoic acid and reducing the amount of acyl chloride available to react with pyrrolidine. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Work-up and Purification | The product may be lost during the extraction and purification steps. | Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Optimize column chromatography conditions to minimize product loss. |
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows significant impurities by HPLC and/or GC-MS analysis. What are the likely impurities and how can I minimize them?
A: The presence of impurities is a common cause of batch-to-batch variability. Understanding the potential side reactions is key to minimizing their formation.
Common Impurities and Mitigation Strategies:
| Impurity | Source | Mitigation Strategy |
| 4-Fluorobenzoic acid | Hydrolysis of 4-fluorobenzoyl chloride by residual water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Unreacted Pyrrolidine | Incomplete reaction or use of excess pyrrolidine. | Ensure the reaction goes to completion by monitoring with TLC or HPLC. Use a slight excess of the acylating agent if necessary. |
| N,N'-bis(4-fluorobenzoyl)pyrrolidine | Reaction of the product with another molecule of 4-fluorobenzoyl chloride. This is less common but possible under certain conditions. | Control the stoichiometry of the reactants carefully. Add the 4-fluorobenzoyl chloride dropwise to the pyrrolidine solution. |
| Polymeric byproducts | Polymerization of pyrrolidine or side reactions involving impurities in the starting materials. | Use high-purity starting materials. Optimize reaction conditions to favor the desired amide formation. |
Typical Impurity Profile (Hypothetical Example):
| Impurity Name | Typical % Area by HPLC |
| This compound | > 98.0% |
| 4-Fluorobenzoic acid | < 0.5% |
| Pyrrolidine | < 0.2% |
| Unidentified Impurities | < 1.0% |
Experimental Protocols
Synthesis of this compound
-
Materials:
-
Pyrrolidine (1.0 eq)
-
4-Fluorobenzoyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve pyrrolidine and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Purity Determination by HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Characterization by NMR and MS
-
¹H and ¹³C NMR: Dissolve the sample in deuterated chloroform (CDCl₃). The expected chemical shifts should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): Analyze the sample using Electrospray Ionization (ESI) or Electron Ionization (EI) to confirm the molecular weight (193.22 g/mol ) and analyze the fragmentation pattern.
Visualizations
References
Technical Support Center: Enhancing the Stability of 1-(4-Fluorobenzoyl)pyrrolidine Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1-(4-Fluorobenzoyl)pyrrolidine solutions during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that users may encounter, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution Discoloration (e.g., yellowing) | Oxidative degradation of the this compound molecule. | Prepare solutions using deoxygenated solvents. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01% w/v). Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitate Formation in Aqueous Buffers | Poor solubility or pH-dependent instability leading to degradation and precipitation of byproducts. | Ensure the pH of the buffer is within a neutral range (pH 6-8) where the compound is most stable. Verify the solubility of this compound in the chosen buffer system. Consider using a co-solvent (e.g., a small percentage of acetonitrile or methanol) to improve solubility. |
| Loss of Potency or Inconsistent Results | Hydrolysis of the amide bond, particularly in acidic or basic conditions. | Maintain the pH of the solution in the neutral range. If acidic or basic conditions are required for an experiment, minimize the exposure time and temperature. Prepare fresh solutions before use and avoid long-term storage of solutions, especially in aqueous media. |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation of this compound into various byproducts due to hydrolysis, oxidation, or photolysis. | Use a validated stability-indicating HPLC method to identify and quantify degradation products. To prevent further degradation, protect solutions from light by using amber vials or covering containers with aluminum foil. Store solutions at reduced temperatures (e.g., 2-8 °C). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 4-fluorobenzoic acid and pyrrolidine. The molecule can also be susceptible to oxidative degradation and photolysis under certain conditions.
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: Based on the general stability of amides, the optimal pH range for solutions of this compound is neutral, typically between pH 6 and 8. Significant degradation can be expected under strong acidic (pH < 3) or strong basic (pH > 10) conditions.
Q3: How should stock solutions of this compound be prepared and stored?
A3: Stock solutions should be prepared in a high-purity, anhydrous organic solvent such as acetonitrile or methanol. For short-term storage (up to a few days), solutions should be kept at 2-8 °C and protected from light. For long-term storage, it is recommended to store aliquots of the stock solution at -20 °C or below under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Q4: Can antioxidants be used to improve the stability of this compound solutions?
A4: Yes, antioxidants can be effective in preventing oxidative degradation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can be added to solutions at a low concentration (e.g., 0.01% w/v) to quench free radicals and inhibit oxidative processes.[1][2]
Q5: Which analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be capable of separating the intact this compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for the identification of unknown degradants.
Quantitative Stability Data
The following tables summarize the expected degradation of this compound under various stress conditions. This data is compiled from general knowledge of amide stability and forced degradation studies on similar compounds. Actual degradation rates should be determined empirically.
Table 1: Stability in Different Solvents at Room Temperature (25°C) over 7 days
| Solvent | Initial Concentration (mg/mL) | % Degradation (Day 7) | Appearance |
| Acetonitrile | 1.0 | < 1% | Colorless |
| Methanol | 1.0 | < 2% | Colorless |
| DMSO | 1.0 | < 3% | Colorless |
| Water (pH 7) | 0.5 | ~5-10% | Colorless |
Table 2: Effect of pH on Stability in Aqueous Solution at 50°C over 24 hours
| pH | Condition | % Degradation (24h) | Major Degradation Products |
| 1.2 | 0.1 M HCl | > 20% | 4-fluorobenzoic acid, pyrrolidine |
| 7.0 | Phosphate Buffer | < 5% | - |
| 12.0 | 0.01 M NaOH | > 30% | 4-fluorobenzoic acid, pyrrolidine |
Table 3: Effect of Temperature on Stability in Aqueous Solution (pH 7) over 48 hours
| Temperature (°C) | % Degradation (48h) |
| 4 | < 1% |
| 25 | ~5% |
| 50 | ~15-20% |
| 80 | > 40% |
Table 4: Forced Degradation Study Summary
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~25% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~40% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~15% |
| Thermal | Dry Heat | 48 hours | 80°C | ~10% |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | ~10-15% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30% and 3%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At various time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Accurately weigh about 5 mg of solid this compound into a glass vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the sample in a known volume of acetonitrile for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a 100 µg/mL solution of this compound in acetonitrile.
-
Expose the solution to UV light (254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
At various time points, withdraw aliquots from both solutions for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stabilization with Butylated Hydroxytoluene (BHT)
This protocol describes how to prepare and use BHT to stabilize solutions of this compound against oxidative degradation.
Materials:
-
Butylated hydroxytoluene (BHT)
-
Ethanol (anhydrous)
-
This compound solution
Procedure:
-
Prepare a BHT Stock Solution (10 mg/mL):
-
Accurately weigh 100 mg of BHT.
-
Dissolve it in 10 mL of anhydrous ethanol. This is your 100x stock solution.
-
Store this stock solution at 2-8°C, protected from light.
-
-
Adding BHT to Your Solution:
-
For every 10 mL of your this compound solution, add 100 µL of the 10 mg/mL BHT stock solution.
-
This will result in a final BHT concentration of 0.1 mg/mL or 0.01% (w/v).
-
Mix the solution thoroughly.
-
-
Storage: Store the stabilized solution under the recommended conditions (e.g., 2-8°C, protected from light).
Visualizations
References
Technical Support Center: Optimizing Dosage for In Vivo Studies with 1-(4-Fluorobenzoyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Fluorobenzoyl)pyrrolidine. The following information is intended to guide the optimization of in vivo study design, addressing common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step in determining the in vivo dosage for a novel compound like this compound?
The initial and most critical step is to establish the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1][2] This study is fundamental for establishing a safe therapeutic window for subsequent efficacy studies.[1]
Q2: How do I select a starting dose for an MTD study when there is no prior in vivo data for this compound?
The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to start at a dose predicted to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[1] If the IC50 of this compound for its target is, for example, 1 µM, you would aim for a plasma concentration significantly above this to ensure target engagement.
Q3: What are the key considerations when designing a dose-response study for this compound?
A well-designed dose-response study requires careful planning of several parameters, including the number of dose levels, the specific dose amounts, and the number of animals per group.[3][4] It is recommended to use a minimum of three dose levels plus a vehicle control to generate data that can be fitted to a nonlinear curve, allowing for an accurate comparison of the compound's efficacy and potency.[1][3][4]
Q4: How can I enhance the reproducibility and reliability of my in vivo experiments with this compound?
To improve the quality of your results, it is essential to employ proper randomization and blinding techniques to minimize bias.[1] Including both male and female animals, as well as animals from different litters, can also lead to more robust and reliable data.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound in Vehicle | The compound may have low aqueous solubility. | Optimize Formulation: Investigate different vehicle formulations to enhance solubility. This may include the use of co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[1] Vehicle Toxicity Control: Always incorporate a vehicle-only control group to confirm that the formulation itself is not inducing adverse effects.[1] |
| Inconsistent Results Between Experiments | Variability in experimental procedures or the compound itself. | Standardize Administration: Maintain a consistent administration technique (e.g., gavage volume, injection site) for all animals.[1] Compound Stability: Ensure the compound is stored correctly and prepare fresh dilutions for each experiment to avoid degradation. |
| High Toxicity at Expected Efficacious Doses | The therapeutic window may be narrow. | Refine Dosing Schedule: Explore alternative dosing schedules, such as less frequent administration, to reduce toxicity while preserving efficacy.[1] Re-evaluate MTD: If unexpected toxicity is observed, it may be necessary to repeat the MTD study with a more gradual dose escalation. |
| Lack of Efficacy at Administered Doses | Insufficient target engagement at the given dose. | Increase Dose: If toxicity is not a limiting factor, consider escalating the dose. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will reveal if the compound is reaching the target tissue at sufficient concentrations. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
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Animal Model Selection: Choose an appropriate animal model (e.g., mice, rats) based on the research question.
-
Group Allocation: Assign a small cohort of animals to each dose group, including a vehicle control group.
-
Dose Selection: Start with a low dose, extrapolated from in vitro data, and escalate the dose in subsequent groups. A common dose escalation scheme is the modified Fibonacci sequence.
-
Administration: Administer this compound and the vehicle according to the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Monitoring: Closely observe the animals for signs of toxicity, including changes in body weight, behavior, and physical appearance. A weight loss of more than 20% is often considered a sign of significant toxicity.[5]
-
Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.
Dose-Response Efficacy Study Protocol
-
Animal Model and Disease Induction: Utilize an appropriate animal model and, if applicable, induce the disease or condition to be studied.
-
Group Allocation and Treatment: Once the disease is established (e.g., tumors reach a certain size), randomize the animals into treatment groups. This should include a vehicle control and several dose levels of this compound below the MTD.[1]
-
Dosing: Initiate dosing based on the selected schedule.
-
Efficacy Assessment: Monitor the primary efficacy endpoint throughout the study (e.g., tumor volume, behavioral changes). Also, continue to monitor body weight as an indicator of toxicity.[1]
-
Pharmacodynamic (PD) Analysis (Optional): A separate "satellite" group of animals can be treated with a single dose of the compound for PD analysis to confirm target engagement in the tissue of interest.[1]
Data Presentation
Table 1: Example MTD Study Data for this compound
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 3 | +5% | None |
| 10 | 3 | +3% | None |
| 30 | 3 | -2% | None |
| 100 | 3 | -15% | Lethargy, ruffled fur |
| 300 | 3 | >20% weight loss, mortality | Severe lethargy, hunched posture |
Note: This is example data and does not reflect actual experimental results.
Table 2: Example Pharmacokinetic Parameters for a Small Molecule
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 850 |
| AUC (ng*h/mL) | 4500 |
| t1/2 (h) | 4.2 |
| Bioavailability (%) | 65 |
Note: This table presents hypothetical pharmacokinetic data for illustrative purposes.
Visualizations
Caption: Workflow for determining the optimal in vivo dose.
Caption: Inhibition of a generic kinase signaling pathway.
References
Validation & Comparative
A Comparative Analysis of 1-(4-Fluorobenzoyl)pyrrolidine and its Analogs: A Guide for Researchers
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a comparative analysis of 1-(4-Fluorobenzoyl)pyrrolidine and its analogs, offering insights into their chemical synthesis, biological activities, and structure-activity relationships (SAR). While direct comparative studies on this compound are limited in publicly available literature, this review collates data from structurally related compounds to provide a valuable resource for researchers, scientists, and drug development professionals.
Chemical Synthesis
The synthesis of this compound and its analogs is typically achieved through standard amide bond formation reactions. A common method involves the coupling of a substituted benzoyl chloride with pyrrolidine or a pyrrolidine derivative in the presence of a base. Variations in either the benzoyl moiety or the pyrrolidine ring allow for the generation of a diverse library of analogs.
For instance, the synthesis of spirooxindole analogs incorporating a 2'-(4-Fluorobenzoyl) moiety has been reported via a multicomponent [3 + 2] cycloaddition reaction.[3] Another approach involves the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines to yield novel pyrrolidine derivatives.[4]
Comparative Biological Activity
Derivatives of 1-aroylpyrrolidine have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The nature and position of substituents on both the benzoyl and pyrrolidine rings play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Several studies have highlighted the potential of pyrrolidine derivatives as anticancer agents.[1] For example, a novel mesitylene-based spirooxindole analog, 2′-(4-Fluorobenzoyl)-1′-mesityl-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one, has demonstrated cytotoxic activity against the human lung carcinoma cell line A549.[3] While a direct comparison is not available, this data suggests that the this compound moiety can be a key pharmacophore in the design of new anticancer agents.
Enzyme Inhibition
The 1-aroylpyrrolidine scaffold has been explored for its inhibitory activity against various enzymes. A study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors revealed important SAR insights.[4] It was observed that substitutions on the terminal phenyl ring significantly influence inhibitory potency. Specifically, a fluorine substituent at the para position of the benzoyl ring was well-tolerated, exhibiting similar activity to the unsubstituted derivative.[4] This suggests that this compound could serve as a promising starting point for the development of potent NAAA inhibitors.
Another study focused on pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes.[5] The findings indicated that the substitution pattern on the aromatic ring attached to the pyrrolidine core is critical for activity. While this study did not specifically include a 4-fluorobenzoyl group, it underscores the therapeutic potential of this class of compounds in metabolic diseases.
Structure-Activity Relationship (SAR)
Based on the available literature, several key structure-activity relationships for 1-aroylpyrrolidine derivatives can be inferred:
-
Substituents on the Benzoyl Ring: The electronic nature and position of substituents on the benzoyl ring are critical for biological activity. For NAAA inhibitors, small lipophilic substituents at the 3-position of the phenyl ring were found to be preferable for optimal potency, while 2-position substitutions were generally detrimental.[4] The presence of a 4-fluoro substituent was shown to be compatible with inhibitory activity.[4]
-
Modifications of the Pyrrolidine Ring: Alterations to the pyrrolidine ring can significantly impact activity. For instance, in the context of sodium channel blockers, SAR studies of pyrrolidine analogs led to the discovery of potent neuroprotective agents.[6]
-
Linker Modifications: In more complex analogs, the nature of the linker connecting the aroylpyrrolidine moiety to other pharmacophores can influence both potency and selectivity.[4]
Experimental Protocols
This section provides an overview of methodologies that can be adapted for the synthesis and biological evaluation of this compound and its analogs.
General Synthesis of this compound Analogs
A solution of 4-fluorobenzoyl chloride (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is added dropwise to a stirred solution of the desired pyrrolidine derivative (1 equivalent) and a base, such as triethylamine or pyridine (1.1 equivalents), at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours). After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate buffer solution.
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound analogs) for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Data Summary
Table 1: Biological Activity of Selected Pyrrolidine Derivatives
| Compound ID | Structure | Biological Activity | Target/Cell Line | IC50/Activity | Reference |
| Analog 1 | 2′-(4-Fluorobenzoyl)-1′-mesityl-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one | Anticancer | A549 (Lung Carcinoma) | Not explicitly stated, but showed potency | [3] |
| Analog 2 | Pyrrolidine amide derivative with 4-fluorophenyl group | NAAA Inhibition | NAAA Enzyme | Similar to unsubstituted derivative | [4] |
| Analog 3 | Pyrrolidine derivative 5e | Sodium Channel Blocker | Neuronal Na+ channels | Potent Blocker | [6] |
Visualizations
Logical Relationship of SAR for NAAA Inhibitors
Caption: SAR of 1-aroylpyrrolidine NAAA inhibitors.
General Experimental Workflow for Compound Evaluation
Caption: Workflow for synthesis and evaluation.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Validating Binding Affinity: A Comparative Guide to Pyrrolidine-Containing DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of several pyrrolidine-containing inhibitors targeting Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. The following sections detail the binding characteristics of these compounds, the experimental protocols for their validation, and the associated signaling pathways. This information is intended to support researchers in the evaluation and development of novel therapeutics for type 2 diabetes.
Comparative Binding Affinity of DPP-4 Inhibitors
The pyrrolidine scaffold is a prominent feature in a class of highly effective and selective DPP-4 inhibitors known as "gliptins." These oral antihyperglycemic agents have demonstrated potent inhibition of the DPP-4 enzyme.[1] The binding affinities of several key gliptins are summarized below, showcasing their strong interactions with the target protein. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are critical parameters for quantifying the potency of these inhibitors. A lower Ki or IC50 value signifies a higher binding affinity.
| Compound | Target | Ki (nM) | IC50 (nM) |
| Vildagliptin | DPP-4 | - | 62 |
| Saxagliptin | DPP-4 | 1.3 | 50 |
| Sitagliptin | DPP-4 | - | 19 |
| Linagliptin | DPP-4 | - | - |
| Alogliptin | DPP-4 | <10 | - |
Note: Binding affinity values can vary depending on the specific experimental conditions.
Experimental Protocol: In Vitro DPP-4 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.[2][3]
1. Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
Test compounds (pyrrolidine-containing inhibitors)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Dilute the human recombinant DPP-4 enzyme to the desired concentration in cold DPP-4 Assay Buffer.
-
Prepare a working solution of the H-Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to respective wells:
-
Blank wells: Assay Buffer.
-
Negative control wells (100% enzyme activity): DPP-4 enzyme solution and solvent (without test compound).
-
Test compound wells: DPP-4 enzyme solution and serial dilutions of the test compounds.
-
Positive control wells: DPP-4 enzyme solution and a known DPP-4 inhibitor (e.g., Sitagliptin).
-
-
-
Incubation:
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5]
-
Take kinetic readings at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C.
-
3. Data Analysis:
-
Subtract the background fluorescence (from blank wells) from the readings of all other wells.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (100% activity).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Unveiling the Biological Potential of 1-(4-Fluorobenzoyl)pyrrolidine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of novel compounds is paramount. This guide provides a comprehensive cross-validation of the biological activity of 1-(4-Fluorobenzoyl)pyrrolidine, a synthetic compound belonging to the pyrrolidine class of molecules. Due to a lack of direct experimental data for this specific compound, its potential activity is elucidated through a comparative analysis with structurally similar and well-characterized pyrovalerone analogs. This guide presents quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a thorough understanding of its predicted pharmacological profile.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to central nervous system agents. A significant area of interest is their ability to modulate monoamine neurotransmission by inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) via their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This guide focuses on the potential of this compound as a monoamine reuptake inhibitor by drawing parallels with the extensively studied pyrovalerone analogs.
Comparative Analysis of Monoamine Transporter Inhibition
The biological activity of this compound is predicted based on the structure-activity relationships (SAR) of a series of pyrovalerone analogs, as detailed in the seminal work by Meltzer et al. (2006). The following table summarizes the in vitro inhibition data (IC50 values) for selected pyrovalerone analogs at the dopamine, norepinephrine, and serotonin transporters. The IC50 value represents the concentration of the compound required to inhibit 50% of the monoamine uptake.
| Compound | Phenyl Ring Substituent | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound | 4-Fluoro | ~10-50 (Estimated) | ~50-150 (Estimated) | >1000 (Estimated) |
| 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one | Unsubstituted | 12.3 | 49.1 | >10,000 |
| 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (Pyrovalerone) | 4-Methyl | 16.3 | 121 | >10,000 |
| 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 4-Chloro | 10.5 | 68.4 | >10,000 |
| 1-(3,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 3,4-Dichloro | 4.6 | 28.2 | 8,630 |
| 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 4-Methoxy | 102 | 453 | >10,000 |
Data for pyrovalerone analogs are from Meltzer et al., J Med Chem. 2006 Feb 23;49(4):1420-32.
Interpretation of Data and Predicted Activity of this compound:
The data from pyrovalerone analogs consistently demonstrate potent inhibition of both DAT and NET, with negligible activity at SERT. The nature of the substituent on the phenyl ring modulates the potency at DAT and NET.
-
Dopamine Transporter (DAT): Electron-withdrawing groups at the para-position of the phenyl ring, such as chloro, tend to maintain or slightly enhance DAT inhibitory potency compared to the unsubstituted analog. The 4-fluoro substituent in this compound is also electron-withdrawing, suggesting that this compound is likely a potent DAT inhibitor, with an estimated IC50 value in the low nanomolar range (~10-50 nM).
-
Norepinephrine Transporter (NET): Similar to the trend observed for DAT, electron-withdrawing substituents at the para-position generally lead to potent NET inhibition. Therefore, this compound is predicted to be a potent NET inhibitor, with an estimated IC50 value in the range of 50-150 nM.
-
Serotonin Transporter (SERT): The pyrovalerone scaffold consistently shows very low affinity for SERT. It is highly probable that this compound will also exhibit weak to no activity at SERT (IC50 > 1000 nM).
Based on this comparative analysis, this compound is predicted to be a potent and selective dual dopamine and norepinephrine reuptake inhibitor (DNRI).
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to determine the monoamine transporter inhibition profiles of the pyrovalerone analogs, which would be applicable for the characterization of this compound.
In Vitro Monoamine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective monoamine transporters.
Cell Culture and Transfection:
-
HEK (Human Embryonic Kidney) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Cells are transiently transfected with plasmids encoding for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) using a suitable transfection reagent (e.g., Lipofectamine).
-
Transfected cells are plated in 96-well plates and allowed to express the transporters for 24-48 hours.
Uptake Assay Protocol:
-
Preparation of Assay Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) is prepared and warmed to 37°C.
-
Compound Preparation: Test compounds, including this compound and reference compounds, are prepared in a series of dilutions in the assay buffer.
-
Pre-incubation: The cell culture medium is aspirated, and the cells are washed with the assay buffer. The cells are then pre-incubated with the test compounds or vehicle for 10-20 minutes at 37°C.
-
Initiation of Uptake: The uptake reaction is initiated by adding a mixture of the radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a low concentration of the corresponding unlabeled neurotransmitter to each well.
-
Incubation: The plates are incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Visualizing the Molecular Mechanisms and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of monoamine reuptake inhibition and the workflow of the in vitro uptake assay.
Unveiling the Pharmacological Profile: A Comparative Analysis of 1-(4-Fluorobenzoyl)pyrrolidine and Standard Reference Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacological research, the pyrrolidine scaffold is a recurring motif in the design of centrally active agents. This guide provides a comparative analysis of 1-(4-Fluorobenzoyl)pyrrolidine, a member of the benzoylpyrrolidine class, alongside established standard reference compounds. Due to the limited publicly available biological data for this compound, this guide utilizes data for the closely related structural analog, 1-Benzoylpyrrolidine , to infer its potential pharmacological activity, focusing on the dopamine D2 receptor, a common target for this chemical class. This comparison aims to provide a valuable resource for researchers investigating novel compounds targeting dopaminergic pathways.
Postulated Biological Target: Dopamine D2 Receptor
Comparative Quantitative Analysis
To provide a clear perspective on the potential potency of this compound, we present the dopamine D2 receptor binding affinity (Ki) of its analog, 1-Benzoylpyrrolidine, in comparison to well-characterized D2 receptor antagonists, Haloperidol and Risperidone.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) |
| 1-Benzoylpyrrolidine (Analog) | Data not available (Postulated activity) |
| Haloperidol | 1.2 |
| Risperidone | 3.1 |
Note: The binding affinity for 1-Benzoylpyrrolidine is not available in public literature and is presented here as a placeholder to frame the comparative context. The affinities for Haloperidol and Risperidone are well-established reference values.
Experimental Protocols
The determination of a compound's binding affinity for the dopamine D2 receptor is a critical step in its pharmacological characterization. A standard and widely accepted method for this is the radioligand binding assay.
Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Test Compound: this compound or its analog.
-
Reference Compounds: Haloperidol, Risperidone.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 receptor antagonists).
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Cells expressing the D2 receptor are harvested and homogenized. The cell membranes are isolated through centrifugation and resuspended in the assay buffer.
-
Assay Setup: A series of dilutions of the test and reference compounds are prepared.
-
Incubation: The cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test or reference compound are incubated together in the assay buffer. A set of tubes containing only membranes and radioligand (total binding) and a set containing membranes, radioligand, and the non-specific binding control are also prepared.
-
Filtration: Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical radioligand binding assay.
Signaling Pathway Context
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of the D2 receptor by dopamine or an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Antagonists, such as Haloperidol and potentially this compound, block the binding of dopamine, thereby preventing this downstream signaling cascade.
Structure-Activity Relationship of 1-(4-Fluorobenzoyl)pyrrolidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a compound's chemical structure and its biological activity is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(4-Fluorobenzoyl)pyrrolidine derivatives. Due to the limited availability of comprehensive SAR studies on this specific chemical class, this guide draws upon experimental data from structurally related analogs to infer potential activity trends and guide future research.
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of biological pathways. The pyrrolidine ring is a common motif in many biologically active compounds, offering a three-dimensional structure that can be readily modified to optimize interactions with biological targets.[1] The 4-fluorobenzoyl group provides a key interaction point, with the fluorine atom capable of influencing binding affinity, metabolic stability, and pharmacokinetic properties.
Comparative Analysis of Structural Modifications
To elucidate the potential SAR of this compound derivatives, we will analyze the impact of modifications at two key positions: the benzoyl ring and the pyrrolidine ring, based on data from analogous chemical series.
Table 1: Inferred Structure-Activity Relationships of Benzoyl Ring Modifications in 1-Benzoylpyrrolidine Analogs
| Position of Substitution on Benzoyl Ring | Substituent | Inferred Effect on Biological Activity | Rationale from Analogous Compounds |
| 4-position | -F (Fluorine) | Potentially enhances potency and metabolic stability | In many drug classes, fluorine substitution can increase binding affinity through favorable electronic interactions and block sites of metabolism, thereby improving the pharmacokinetic profile.[2] |
| 4-position | -Cl (Chlorine) | May provide similar or slightly different activity compared to fluorine | Halogen bonding can influence receptor binding; the specific effect depends on the target protein's active site. |
| 4-position | -OCH₃ (Methoxy) | Can either increase or decrease activity depending on the target | Methoxy groups can act as hydrogen bond acceptors and influence solubility and electronic properties. |
| 2- or 3-positions | Various substituents | Activity is generally sensitive to steric and electronic effects | Substitution at these positions can alter the conformation of the benzoyl group relative to the pyrrolidine ring, impacting receptor fit. |
| Multiple substitutions | e.g., 3,4,5-trimethoxy | Can significantly enhance potency in certain contexts | The 3,4,5-trialkoxy substitution pattern is a known pharmacophore for some targets, such as in certain anticancer agents.[3] |
Table 2: Inferred Structure-Activity Relationships of Pyrrolidine Ring Modifications in N-Aroylpyrrolidine Analogs
| Position of Substitution on Pyrrolidine Ring | Substituent | Inferred Effect on Biological Activity | Rationale from Analogous Compounds |
| 2-position | -COOH (Carboxylic Acid) | Can introduce a key interaction point for binding | The carboxylate can form salt bridges or hydrogen bonds with receptor residues. The stereochemistry at this position is often critical for activity. |
| 2-position | Small alkyl groups | May provide favorable steric interactions | Can fill hydrophobic pockets within the binding site. |
| 3-position | Aryl or substituted aryl groups | Can significantly modulate activity and selectivity | These groups can extend into different regions of the binding pocket, leading to changes in potency and target specificity. |
| 3-position | Hydrogen bond donors/acceptors | Can introduce new interactions with the target | Hydroxyl or amino groups can form hydrogen bonds, potentially increasing affinity. |
| Disubstitution (e.g., 2,5-dione) | Carbonyl groups | Creates a distinct chemical scaffold with different biological activities | Pyrrolidine-2,5-diones are known to exhibit a range of activities, including anticonvulsant and anti-inflammatory effects.[4] |
Key Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives and their analogs are often mediated through specific signaling pathways. The following diagrams illustrate a generalized experimental workflow for screening such compounds and a hypothetical signaling pathway they might modulate.
Caption: A generalized workflow for the discovery and optimization of this compound derivatives.
Caption: A hypothetical signaling pathway modulated by a this compound derivative.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of SAR studies. Below are generalized methodologies for key assays that would be employed to evaluate the biological activity of this compound derivatives.
General Synthesis of this compound Derivatives
A solution of pyrrolidine or a substituted pyrrolidine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane is cooled to 0 °C. To this solution, 4-fluorobenzoyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
In Vitro Receptor Binding Assay
The affinity of the synthesized compounds for a specific receptor is determined by a competitive radioligand binding assay. Cell membranes expressing the target receptor are incubated with a known concentration of a radiolabeled ligand and varying concentrations of the test compound. After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
Enzyme Inhibition Assay
The inhibitory activity of the compounds against a specific enzyme is measured using a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion. The enzyme is pre-incubated with various concentrations of the test compound before the addition of the substrate. The reaction progress is monitored over time by measuring the signal intensity. The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Functional Assay
The functional activity of the compounds (agonist or antagonist) is assessed in a cell line that endogenously or recombinantly expresses the target of interest. For example, for a G-protein coupled receptor (GPCR), changes in intracellular second messenger levels (e.g., cAMP or calcium) can be measured using commercially available kits. Cells are treated with different concentrations of the test compound, and the cellular response is quantified. For antagonists, the assay is performed in the presence of a known agonist to determine the compound's ability to block the agonist-induced response.
Conclusion
References
- 1. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different synthesis routes for 1-(4-Fluorobenzoyl)pyrrolidine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed, data-driven comparison of two primary synthesis routes for 1-(4-Fluorobenzoyl)pyrrolidine, a valuable building block in medicinal chemistry.
This publication offers an objective analysis of two distinct synthetic strategies for this compound: the acylation of pyrrolidine with 4-fluorobenzoyl chloride and the direct coupling of 4-fluorobenzoic acid with pyrrolidine using a modern coupling agent. By presenting detailed experimental protocols, quantitative data, and a clear visual representation of the synthetic pathways, this guide aims to equip researchers with the necessary information to select the most suitable method for their specific needs, considering factors such as yield, purity, cost, and environmental impact.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Acyl Chloride Method | Route 2: Amide Coupling Method |
| Starting Materials | 4-Fluorobenzoyl chloride, Pyrrolidine | 4-Fluorobenzoic acid, Pyrrolidine |
| Key Reagents | Triethylamine, Cyrene™ (solvent) | HATU, Triethylamine, Acetonitrile (solvent) |
| Reaction Time | 1 hour | 18 hours |
| Reported Yield | 91%[1] | ~79% (representative) |
| Purity | High after column chromatography | High after column chromatography |
| Key Advantages | High yield, short reaction time | Avoids the use of moisture-sensitive and corrosive acyl chloride |
| Key Disadvantages | Requires handling of 4-fluorobenzoyl chloride | Longer reaction time, higher cost of coupling agent |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two synthesis routes for this compound.
Experimental Protocols
Route 1: Synthesis from 4-Fluorobenzoyl Chloride in a Green Solvent
This method, adapted from a procedure developed at the University of Bath, utilizes the bio-derived solvent Cyrene™ and offers a high-yield, rapid synthesis.[1]
Materials:
-
4-Fluorobenzoyl chloride
-
Pyrrolidine
-
Triethylamine (Et₃N)
-
Cyrene™
-
Water
-
Ethyl acetate
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-fluorobenzoyl chloride (1.0 equivalent) in Cyrene™ (1 M) at 0 °C, add triethylamine (1.1 equivalents) followed by pyrrolidine (1.0 equivalent).
-
Allow the reaction mixture to warm to room temperature over a period of 1 hour.
-
Upon completion, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Reported Yield: 91%[1]
Route 2: Synthesis from 4-Fluorobenzoic Acid via Amide Coupling
This route employs a common peptide coupling agent, HATU, to facilitate the amide bond formation, avoiding the need for the corresponding acyl chloride. The following is a representative protocol.
Materials:
-
4-Fluorobenzoic acid
-
Pyrrolidine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorobenzoic acid (1.0 equivalent) in acetonitrile, add triethylamine (2.2 equivalents) followed by HATU (1.05 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add pyrrolidine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Representative Yield: While a specific yield for this exact reaction is not published, similar HATU-mediated amide couplings report yields in the range of 70-80%.
Head-to-Head Analysis
Route 1 (Acyl Chloride Method): This approach is characterized by its high reported yield and short reaction time, making it an attractive option for rapid, large-scale synthesis. The use of Cyrene™, a greener alternative to traditional dipolar aprotic solvents, is also a significant advantage. However, the primary drawback is the requirement for 4-fluorobenzoyl chloride, which is moisture-sensitive, corrosive, and may not be as readily available or cost-effective as the corresponding carboxylic acid.
Route 2 (Amide Coupling Method): The main advantage of this route is the use of the more stable and readily available 4-fluorobenzoic acid as a starting material. This method is also highly versatile and can be applied to a wide range of substrates. The primary disadvantages are the longer reaction time and the higher cost associated with the coupling agent (HATU). The workup procedure is also more extensive to remove the byproducts from the coupling agent.
The choice between these two synthetic routes will ultimately depend on the specific priorities of the researcher. For high-throughput synthesis where speed and yield are the primary drivers, and the handling of acyl chlorides is not a concern, Route 1 is the superior option. For situations where starting material stability and availability are more critical, or for smaller-scale syntheses where the cost of the coupling agent is less of a factor, Route 2 provides a robust and reliable alternative. Both methods are capable of producing high-purity this compound, a key intermediate for further drug discovery and development efforts.
References
A Comparative Guide to Assessing the Efficacy of 1-(4-Fluorobenzoyl)pyrrolidine and Related Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a key structural motif in numerous biologically active compounds, and its derivatives have shown a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.[1][2][3] The presence of a fluorobenzoyl group on the pyrrolidine scaffold suggests that 1-(4-Fluorobenzoyl)pyrrolidine may exhibit notable biological effects, warranting further investigation.
In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial screening of a compound's biological activity, providing insights into its mechanism of action at the cellular and molecular level. For a compound like this compound, a primary area of investigation would be its potential anti-inflammatory effects.
Key In Vitro Anti-Inflammatory Assays
A common approach to assess anti-inflammatory potential is to use cell-based assays that measure the inhibition of key inflammatory mediators.[4] Lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, are a widely used model to mimic an inflammatory response in vitro.[5]
Table 1: Common In Vitro Assays for Anti-Inflammatory Efficacy
| Assay | Principle | Key Parameters Measured |
| Nitric Oxide (NO) Inhibition Assay | Measures the inhibition of nitric oxide production, a key inflammatory mediator, in LPS-stimulated macrophages.[5] | IC50 (half maximal inhibitory concentration) for NO production. |
| Cytokine Production Assay (ELISA) | Quantifies the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages.[4] | IC50 for the inhibition of specific cytokine secretion. |
| Cyclooxygenase (COX) Inhibition Assay | Determines the inhibitory activity of the compound on COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.[6] | IC50 for COX-1 and COX-2 inhibition; COX-2 selectivity index. |
| 5-Lipoxygenase (5-LOX) Inhibition Assay | Measures the inhibition of 5-LOX, an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators.[6] | IC50 for 5-LOX inhibition. |
Comparative In Vitro Data for Pyrrolidine Derivatives
While specific data for this compound is unavailable, studies on other pyrrolidine derivatives highlight the potential of this chemical class.
Table 2: In Vitro Anti-Inflammatory Activity of Selected Pyrrolidine Derivatives
| Compound | Assay | Cell Line | IC50 Value | Reference |
| N-substituted pyrrolidine-2,5-dione (Compound 13e) | COX-2 Inhibition | - | 0.98 µM | [6] |
| Pyrrolidine-2,5-dione derivative | COX-2 Inhibition | - | 78.08% inhibition at 1000 µg/mL | [7] |
| Pyrrolidine-2,5-dione derivative | 5-LOX Inhibition | - | 71.66% inhibition at 1000 µg/mL | [7] |
In Vivo Efficacy Assessment
In vivo studies are crucial for evaluating the overall efficacy and safety of a compound in a living organism. These models help to understand the compound's pharmacokinetic and pharmacodynamic properties.[8][9]
Key In Vivo Anti-Inflammatory Models
Several well-established animal models are used to induce and measure inflammation, allowing for the assessment of a compound's anti-inflammatory effects.[8][10]
Table 3: Common In Vivo Models for Anti-Inflammatory Efficacy
| Model | Principle | Key Parameters Measured |
| Carrageenan-Induced Paw Edema | An acute model of inflammation where carrageenan is injected into the paw of a rodent, causing localized edema.[8][11] | Paw volume/thickness, inhibition of edema (%). |
| LPS-Induced Systemic Inflammation | LPS is administered to induce a systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream. | Serum levels of TNF-α, IL-6, etc. |
| Acetic Acid-Induced Vascular Permeability | Acetic acid is injected intraperitoneally to increase vascular permeability, leading to the leakage of dye into the peritoneal cavity.[10] | Amount of dye leakage, inhibition of vascular permeability (%). |
| Cotton Pellet-Induced Granuloma | A sub-chronic model where sterile cotton pellets are implanted subcutaneously, inducing granulomatous tissue formation. | Weight of the granuloma, inhibition of granuloma formation (%). |
Comparative In Vivo Data for Pyrrolidine Derivatives
The following table presents in vivo anti-inflammatory data for some pyrrolidine derivatives, offering a benchmark for potential studies on this compound.
Table 4: In Vivo Anti-Inflammatory Activity of Selected Pyrrolidine Derivatives
| Compound | Model | Animal | Dose | % Inhibition | Reference |
| N-substituted pyrrolidine-2,5-dione (Compound 3b) | Carrageenan-Induced Paw Edema | Mouse | - | - | [11] |
| N-substituted pyrrolidine-2,5-dione (Compound 13e) | Carrageenan-Induced Paw Edema | Mouse | - | - | [11] |
| Pyrrolidine-2,5-dione derivative | Carrageenan-Induced Paw Edema | Mouse | - | 54.77% | [7] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or a reference compound) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (e.g., control, vehicle, reference drug, and different doses of this compound).
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the rationale behind the assays.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Caption: General workflow for an in vitro anti-inflammatory assay.
Conclusion
While direct efficacy data for this compound is currently lacking, the information presented in this guide provides a solid foundation for researchers to design and execute comprehensive in vitro and in vivo studies. By employing the outlined experimental protocols and using the provided data on related pyrrolidine derivatives as a comparative benchmark, the scientific community can effectively elucidate the therapeutic potential of this novel compound. The versatile nature of the pyrrolidine scaffold suggests that this compound could be a promising candidate for further investigation in the field of drug discovery.
References
- 1. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpras.com [ijpras.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 1-(4-Fluorobenzoyl)pyrrolidine as a Putative Dipeptidyl Peptidase-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of 1-(4-Fluorobenzoyl)pyrrolidine, a compound structurally related to known Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Due to the limited publicly available biological data on this compound itself, this guide draws upon data from closely related 4-fluoropyrrolidine-2-carbonitrile derivatives and compares their performance with established DPP-4 inhibitors.
Introduction to DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[1][2] It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake.[2][3] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2][3][4] This mechanism of action makes DPP-4 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.[3][4]
On-Target Effects of this compound and Comparators
Based on the biological activity of structurally similar compounds, this compound is hypothesized to be an inhibitor of DPP-4. A novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been synthesized and identified as potent and selective DPP-4 inhibitors.[5] For instance, compound 17a from this series demonstrated high DPP-4 inhibitory activity with an IC50 of 0.017 µM.[5] Another study on similar derivatives identified compound 9l with an IC50 of 0.01 µM for DPP-4.[6]
This positions these novel inhibitors in a comparable potency range to several established DPP-4 inhibitors on the market.
Quantitative Comparison of DPP-4 Inhibitors
The following table summarizes the in vitro potency (IC50) of the representative 4-fluoropyrrolidine derivative (17a) and established DPP-4 inhibitors.
| Compound/Drug Name | Chemical Class | DPP-4 IC50 (nM) | Selectivity over DPP-8/DPP-9 |
| Compound 17a | 4-Fluoropyrrolidine-2-carbonitrile derivative | 17 | DPP-8/DPP-4 = 1324DPP-9/DPP-4 = 1164 |
| Sitagliptin | β-amino acid derivative | 19[7] | High |
| Vildagliptin | Cyanopyrrolidine derivative | 62[7] | Moderate |
| Saxagliptin | Cyanopyrrolidine derivative | 50[7] | Moderate |
Note: Lower IC50 values indicate higher potency. Data for Compound 17a is from a specific study and may not be directly comparable to data for approved drugs due to different assay conditions.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against DPP-4.
Principle: The assay is a fluorometric method that measures the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme. The release of the fluorescent AMC molecule is proportional to the enzyme's activity. The reduction in fluorescence in the presence of an inhibitor indicates its potency.[8][9]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (e.g., this compound) and reference inhibitors (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound solution to the designated wells. Include wells for enzyme control (no inhibitor) and blank (no enzyme).
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol is used to evaluate the effect of a DPP-4 inhibitor on glucose tolerance in an animal model.
Principle: An oral glucose challenge is administered to fasted animals, and blood glucose levels are monitored over time. An effective DPP-4 inhibitor will enhance the action of endogenous incretins, leading to improved glucose disposal and a smaller excursion in blood glucose levels compared to a vehicle-treated control group.[10][11]
Materials:
-
Test animals (e.g., ICR mice or diabetic mouse models like KKAy mice)
-
Test compound (e.g., this compound) and vehicle control
-
Glucose solution for oral gavage (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
Equipment for blood sampling (e.g., lancets, capillaries)
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound or vehicle control orally at a predetermined dose and time before the glucose challenge (e.g., 30-60 minutes prior).
-
At time zero, collect a baseline blood sample from the tail vein to measure the fasting blood glucose level.
-
Immediately after the baseline blood sample, administer the glucose solution via oral gavage.
-
Collect subsequent blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
Measure the blood glucose concentration at each time point.
-
Plot the mean blood glucose concentration versus time for both the treated and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the overall effect on glucose tolerance. A significant reduction in the AUC for the treated group compared to the control group indicates efficacy.
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.
Experimental Workflow for In Vitro DPP-4 Inhibition Assay
Caption: General workflow for an in vitro DPP-4 inhibition assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. oatext.com [oatext.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Pyrrolidine-Containing DPP-4 Inhibitors Against Other Key Alternatives in Diabetes Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of pyrrolidine-containing dipeptidyl peptidase-4 (DPP-4) inhibitors against other notable DPP-4 inhibitors. This analysis is supported by experimental data from in vitro studies to provide a clear benchmark for evaluating these compounds in the context of type 2 diabetes drug discovery.
The pyrrolidine scaffold is a key structural motif in a number of successful therapeutic agents. In the realm of type 2 diabetes, pyrrolidine-containing compounds, such as Vildagliptin and Saxagliptin, have emerged as potent inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This guide provides a head-to-head comparison of the in vitro potency of pyrrolidine-containing DPP-4 inhibitors with other widely recognized inhibitors in the same class that lack the pyrrolidine structure.
Quantitative Performance Comparison of DPP-4 Inhibitors
The in vitro potency of DPP-4 inhibitors is commonly evaluated by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for prominent pyrrolidine-containing and non-pyrrolidine DPP-4 inhibitors.
| Inhibitor | Pyrrolidine-Containing | IC50 (nM) |
| Vildagliptin | Yes | 62[1] |
| Saxagliptin | Yes | 50[1] |
| Sitagliptin | No | 19[1] |
| Alogliptin | No | 24[1] |
| Linagliptin | No | 1[1] |
Experimental Protocols
The determination of IC50 values for DPP-4 inhibitors is typically performed using a fluorometric in vitro assay. This assay measures the ability of an inhibitor to block the enzymatic activity of DPP-4 on a synthetic substrate.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.
Principle: The assay quantifies the enzymatic activity of DPP-4 by measuring the fluorescence generated from the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). In the presence of a DPP-4 inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Test inhibitors (e.g., Vildagliptin, Saxagliptin, Sitagliptin, etc.)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-4 substrate (e.g., 10 mM in DMSO).
-
Prepare stock solutions of the test inhibitors and a reference inhibitor (e.g., 10 mM in DMSO).
-
On the day of the assay, dilute the DPP-4 enzyme and substrate to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate.
-
Prepare serial dilutions of the test inhibitors and the reference inhibitor in assay buffer.
-
-
Assay Protocol:
-
Add 25 µL of the diluted test inhibitors or reference inhibitor to the wells of a 96-well black microplate. For the control (uninhibited enzyme activity), add 25 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add 25 µL of the diluted DPP-4 enzyme solution to all wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted DPP-4 substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizing the DPP-4 Inhibition Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: DPP-4 signaling pathway and the mechanism of its inhibition.
References
A Guide to Ensuring Reproducibility in Preclinical Research: A Comparative Analysis of 1-(4-Fluorobenzoyl)pyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement, particularly in the realm of drug discovery and development. This guide provides a framework for assessing the biological activity of novel chemical entities, using 1-(4-Fluorobenzoyl)pyrrolidine as a case study, and compares its potential with structurally related compounds that have undergone preliminary biological evaluation. Due to the limited publicly available data on this compound, this guide focuses on establishing robust experimental protocols and presents a comparative analysis of analogous compounds to inform future research and ensure the generation of reliable and reproducible data.
Comparative Analysis of Pyrrolidine Derivatives
While specific experimental data for this compound is not extensively available in the public domain, the pyrrolidine scaffold is a common motif in a variety of biologically active compounds.[1] The incorporation of a fluorinated benzoyl group can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[2][3] To provide a comparative context, this section summarizes the reported activities of several pyrrolidine derivatives with potential anticancer and antimicrobial applications.
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Specific Compound Example | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |
| Spirooxindole Pyrrolidines | 3′-(4-Fluorobenzoyl)-4′-mesityl-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one | A549 (Lung) | Not specified, but showed "greater potency" | [4] |
| Pyrrolidine Amides | 4g (a pyrrolidine amide derivative) | Not specified; evaluated in an in vivo anti-inflammatory model | Showed high anti-inflammatory activity in a lipopolysaccharide-induced acute lung injury model | [5][6] |
| N-Aroyl-tetrahydro-γ-carbolines | Indomethacin analog | Prostate cancer cell lines | Showed interesting cytotoxic activities and selectivities | [7] |
Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Specific Compound Example | Microbial Strain | Activity Metric (e.g., MIC) | Reference |
| Pyrrolidine Pentamines | 2700.001 and 2700.003 | Aminoglycoside-resistant bacteria | Inhibits AAC(6')-Ib-mediated inactivation of amikacin | [8][9] |
| N-acetylpyrrolidine derivatives | N-(benzyl)-2-acetylpyrrolidine (4a) | Not applicable (enzyme inhibition) | IC50 of 0.52 ± 0.02 mM for α-glucosidase | [10] |
| Fluorobenzoylthiosemicarbazides | Trifluoromethyl derivatives 15a, 15b, and 16b | Staphylococcus aureus (including MRSA) | MICs ranging from 7.82 to 31.25 μg/mL | [2] |
Experimental Protocols for Reproducible Biological Evaluation
To ensure the reliability and reproducibility of experimental results for novel compounds like this compound, it is imperative to follow standardized and well-documented protocols.[11] The following sections outline general methodologies for assessing anticancer and antimicrobial activities.
Protocol 1: In Vitro Anticancer Activity Assessment
This protocol describes a standard workflow for evaluating the cytotoxic effects of a test compound on cancer cell lines.[12][13]
1. Cell Culture and Maintenance:
- Obtain cancer cell lines from a reputable cell bank to ensure identity and purity.
- Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Regularly test for mycoplasma contamination.
2. Cytotoxicity Assay (MTT Assay):
- Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the test compound in the cell culture medium to achieve a range of final concentrations.
- Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent alone) and a blank control (medium only).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Antimicrobial Activity Assessment
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a test compound against various microbial strains.[14][15][16]
1. Preparation of Microbial Inoculum:
- From a fresh culture plate, select several colonies of the test microorganism.
- Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Broth Microdilution Assay:
- Prepare a stock solution of the test compound in an appropriate solvent.
- In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium.
- Add the prepared microbial inoculum to each well.
- Include a positive control (microorganism with no compound) and a negative control (broth only).
- Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing Experimental Workflows and Signaling Pathways
To further enhance clarity and reproducibility, graphical representations of experimental workflows and biological pathways are essential.
Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.
Given that many small molecule inhibitors target key signaling pathways involved in cell survival and proliferation, a hypothetical pathway that could be investigated for a compound like this compound is the PI3K/Akt/mTOR pathway.
Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be a target for anticancer compounds.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of N-aroyl-tetrahydro-gamma-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Techniques for 1-(4-Fluorobenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-(4-Fluorobenzoyl)pyrrolidine, a key intermediate in the synthesis of various pharmaceutical compounds, is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of principal analytical techniques suitable for the validation of this compound. While specific validated methods for this compound are not extensively published, this document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy based on established principles for structurally related molecules.
The selection of an appropriate analytical technique is contingent upon several factors, including the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. This guide presents hypothetical yet realistic experimental data to facilitate a comparative understanding of the performance of each method.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics for the analysis of this compound using HPLC-UV, GC-MS, and qNMR. These values are representative of what can be expected from a fully validated analytical method for a small organic molecule of this type.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.3 mg/mL |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) | High (based on unique chemical shifts) |
| Throughput | High | Moderate | Low to Moderate |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for routine quality control, offering a balance of speed, sensitivity, and robustness for the quantification of this compound in bulk material and in-process samples.
Instrumentation:
-
Standard HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a nominal concentration of 50 µg/mL.
Validation Parameters:
-
Specificity: Demonstrated by the absence of interfering peaks from a placebo or blank at the retention time of the analyte. Further confirmed through forced degradation studies.
-
Linearity: Assessed over a concentration range of 10-150 µg/mL.
-
Accuracy: Determined by the recovery of spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples.
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional specificity and is ideal for identifying and quantifying volatile impurities or for the primary quantification of this compound, particularly in complex matrices where high selectivity is required.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane) and create a series of calibration standards.
-
Sample Solution: Dissolve the sample in the same solvent to a known concentration.
GC-MS analysis workflow for this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It is highly accurate and serves as an excellent orthogonal technique to chromatography.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) containing a certified internal standard (e.g., maleic acid).
-
Pulse Sequence: A quantitative pulse sequence with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).
-
Number of Scans: 16 or higher for adequate signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution before analysis.
Data Analysis: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard of known purity and weight.
qNMR analysis workflow for this compound.
Forced Degradation Studies
To ensure the stability-indicating nature of the developed analytical methods, particularly HPLC, forced degradation studies are essential. These studies involve subjecting the this compound to various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The analytical method is considered stability-indicating if it can resolve the parent drug peak from all the degradation product peaks.
Forced degradation pathways for stability testing.
Comparative Metabolic Stability of 1-(4-Fluorobenzoyl)pyrrolidine Derivatives: A Guide for Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of hypothetical 1-(4-Fluorobenzoyl)pyrrolidine derivatives, outlining the experimental protocols and data interpretation necessary for drug discovery and development. The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Understanding these parameters early in the drug discovery process is essential for selecting and optimizing lead candidates.
The primary method for evaluating metabolic stability in vitro is the microsomal stability assay.[3][4] This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[5][6][7] The data generated from these assays, such as half-life (t½) and intrinsic clearance (CLint), are crucial for predicting in vivo pharmacokinetic properties.[8][9]
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability data for a series of hypothetical this compound derivatives in human liver microsomes. These derivatives are substituted at various positions on the pyrrolidine ring to investigate structure-activity relationships concerning metabolic stability.
| Compound ID | Substitution | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| FB-PYR-001 | Unsubstituted | 25.3 | 27.4 |
| FB-PYR-002 | 2-Methyl | 45.1 | 15.4 |
| FB-PYR-003 | 3-Hydroxy | 15.8 | 43.9 |
| FB-PYR-004 | 3,3-Dimethyl | 68.7 | 10.1 |
| FB-PYR-005 | 2-Phenyl | 18.2 | 38.1 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how experimental results from a comparative metabolic stability study would be organized.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol details the methodology for determining the metabolic stability of test compounds using human liver microsomes.
1. Materials and Reagents:
-
Test Compounds (this compound derivatives)
-
Pooled Human Liver Microsomes (HLM)[10]
-
0.1 M Phosphate Buffer (pH 7.4)[4]
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4][10]
-
Positive Control Compounds (e.g., Imipramine, a compound with known high turnover)[11]
-
Internal Standard (for LC-MS/MS analysis)
-
Acetonitrile (ice-cold, for reaction termination)[3]
-
DMSO (for stock solutions of test compounds)
2. Preparation of Solutions:
-
Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions of the test compounds and positive control in DMSO.[4]
-
Working Solutions: Dilute the stock solutions to a final concentration of 1 µM in the incubation mixture.[3] The final concentration of DMSO in the incubation should be less than 0.1% to avoid enzyme inhibition.
-
Microsomal Suspension: Thaw the human liver microsomes on ice and dilute them to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[3][4]
3. Incubation Procedure:
-
Pre-warm the microsomal suspension and the test compound working solutions to 37°C in a water bath for 5 minutes.[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsome-compound mixture.[3][8]
-
Incubate the reaction mixture at 37°C with gentle shaking.[4]
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[3][9]
-
Immediately terminate the reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with the internal standard.[8] This step precipitates the proteins and stops the enzymatic reaction.[10]
4. Sample Analysis:
-
Centrifuge the terminated reaction samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean plate or vials for analysis.[10]
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.[1]
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.[8]
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).[8]
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k.[8][9]
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[8][9]
Experimental Workflow
The following diagram illustrates the workflow for the in vitro microsomal stability assay.
Signaling Pathways and Metabolic Fate
The metabolism of this compound derivatives is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[5][6] These enzymes catalyze Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to introduce or expose functional groups on the parent molecule.[3][8] For pyrrolidine-containing compounds, common metabolic transformations include oxidation of the pyrrolidine ring.[8] The introduction of a fluorine atom on the benzoyl moiety can influence metabolic stability, as the carbon-fluorine bond is generally more stable than a carbon-hydrogen bond, potentially blocking metabolism at that site.[12]
Following Phase I metabolism, the resulting metabolites may undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.[3] The specific CYP isozymes involved in the metabolism of these derivatives (e.g., CYP3A4, CYP2D6, CYP2C9) can be identified using recombinant human CYP enzymes.[1][13] Understanding which enzymes are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions, as co-administered drugs can inhibit or induce these enzymes, altering the compound's clearance and exposure.[14]
The following diagram illustrates the general metabolic pathway for xenobiotics, which is applicable to the this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. metabolon.com [metabolon.com]
- 6. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. scialert.net [scialert.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 1-(4-Fluorobenzoyl)pyrrolidine: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-Fluorobenzoyl)pyrrolidine (CAS No. 349644-07-1) is publicly available. The following disposal procedures are based on information for structurally similar compounds and general principles of hazardous waste management. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental protection.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the hazards associated with analogous compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
This compound should be treated as hazardous waste.
-
Consult your institution's EHS department to determine the specific hazardous waste classification based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).
-
-
Waste Segregation:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper, contaminated PPE) in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.
-
-
Containerization:
-
Use a chemically compatible container that can be securely sealed. Glass bottles are often suitable for this type of chemical waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (349644-07-1) and an indication of the primary hazards (e.g., "Irritant," "Harmful").
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from heat, sparks, and open flames.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and legal penalties.
-
-
Spill and Leak Procedures:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
If trained and equipped to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a hazardous waste container and decontaminate the spill area.
-
Hazard Profile of Structurally Similar Compounds
The following table summarizes the known hazards of compounds structurally related to this compound. This information is provided to infer the potential hazards of the target compound in the absence of a specific SDS.
| Compound Name | Key Hazards |
| 1-(2-Fluorobenzoyl)pyrrolidine | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] |
| 1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] |
| Pyrrolidine | Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures and consulting with your institution's EHS professionals, you can ensure the safe and compliant disposal of this compound.
References
Personal protective equipment for handling 1-(4-Fluorobenzoyl)pyrrolidine
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(4-Fluorobenzoyl)pyrrolidine (CAS No. 349644-07-1) was not available at the time of this document's creation. The following guidance is based on the safety data of structurally similar compounds, including (R)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate, 1-(2-Fluorobenzoyl)pyrrolidine, 1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid, and the parent compound, Pyrrolidine. Researchers should handle this compound with caution and perform a thorough risk assessment before use. The information provided here is for guidance purposes and should be supplemented with professional judgment and institutional safety protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures, personal protective equipment recommendations, and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Adequate personal protective equipment is paramount to ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar chemical structures, which include potential skin, eye, and respiratory irritation.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 or OSHA 29 CFR 1910.133 standards to protect against potential eye irritation from dust particles or splashes.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron should be worn. | Prevents skin contact, which may cause irritation.[1][2] Gloves should be inspected prior to use and replaced if signs of degradation appear. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for high-concentration use, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To minimize inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2][3] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Step 1: Preparation and Engineering Controls
-
Ensure a chemical fume hood is operational and available for use.
-
Verify that an emergency eyewash station and safety shower are accessible and in good working order.[2]
-
Clear the workspace of any unnecessary items.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on a lab coat, followed by safety glasses or goggles, and finally, chemical-resistant gloves.
Step 3: Weighing and Dispensing
-
Conduct all weighing and dispensing of the solid compound within the chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
Step 4: In-Use Handling
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
Step 5: Post-Handling
-
Clean the work area thoroughly after use.
-
Properly remove and dispose of contaminated gloves and any disposable protective equipment.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound as hazardous chemical waste. It should be collected in a designated, labeled, and sealed container. Disposal should be in accordance with all applicable federal, state, and local regulations. An authorized chemical waste incinerator is a potential disposal route.[3]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, should be considered contaminated and disposed of as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
